D-Glutamine tert-Butyl Ester Hydrochloride
Beschreibung
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Eigenschaften
IUPAC Name |
tert-butyl (2R)-2,5-diamino-5-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H2,11,12);1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPNUNKDKQACNC-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of D-Glutamine tert-Butyl Ester Hydrochloride
Executive Summary
D-Glutamine tert-Butyl Ester Hydrochloride (H-D-Gln-OtBu[1] · HCl) is a critical chiral building block in the synthesis of peptidomimetics and protease inhibitors. Unlike its L-enantiomer, the D-form confers resistance to enzymatic degradation, making it highly valuable in stabilizing therapeutic peptides.
The synthesis of this molecule presents a specific chemical challenge: orthogonal protection . The goal is to protect the
This guide details the Perchloric Acid-Catalyzed Transesterification pathway.[1][2] This method is selected for its ability to proceed at moderate temperatures, thereby minimizing the kinetic energy available for the unwanted cyclization reaction, a common pitfall in standard isobutylene/sulfuric acid routes.
Chemical Pathway & Mechanism[1][3]
The Reaction Logic
Direct esterification of amino acids with alcohols using thionyl chloride is standard for methyl/ethyl esters but fails for tert-butyl esters due to the steric bulk and instability of tert-butanol in strong acid (elimination to isobutylene).
Therefore, we utilize tert-Butyl Acetate (
-
Proton Source: Catalyzes the transesterification.[1]
-
Solubilizer: D-Glutamine is poorly soluble in organic solvents; the high polarity of
aids in dissolving the zwitterionic amino acid.[1]
Reaction Scheme
The mechanism involves the protonation of the carbonyl oxygen of tert-butyl acetate, making it susceptible to nucleophilic attack by the
Note: The intermediate perchlorate salt is potentially explosive and must be converted to the hydrochloride salt during workup.
Critical Quality Attributes (CQAs) & Impurity Profile
| Impurity | Origin | Prevention Strategy |
| D-Pyroglutamic Acid | Acid-catalyzed cyclization of side-chain amide onto | Maintain T < 20°C; Limit reaction time. |
| D-Glutamic Acid | Hydrolysis of side-chain amide.[1] | Strictly anhydrous conditions.[1] |
| Unreacted D-Gln | Poor solubility/Incomplete reaction.[1] | Vigorous stirring; Optimized catalyst ratio.[1] |
Visualization: Synthesis Workflow & Impurity Avoidance
Figure 1: Logical flow of D-Glutamine tert-Butyl Ester synthesis, highlighting the critical divergence point for Pyroglutamic acid formation.
Detailed Experimental Protocol
Safety Warning: Perchloric acid (
Phase 1: Transesterification[1][2]
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is often insufficient for the initial slurry) and a thermometer.
-
Charging: Add D-Glutamine (14.6 g, 100 mmol) to the flask.
-
Solvent Addition: Add tert-Butyl Acetate (150 mL) . The amino acid will not dissolve yet.[1]
-
Catalyst Addition: Slowly add Perchloric Acid (60% aq., 11 mL, ~120 mmol) dropwise over 20 minutes.
-
Reaction: Stir vigorously at 15–20°C for 24–48 hours.
Phase 2: Workup & Salt Exchange (The "Self-Validating" Step)
This step is critical to remove the dangerous perchlorate anion and isolate the stable hydrochloride.
-
Quenching: Cool the reaction mixture to 0°C.
-
Extraction: Transfer the mixture to a separatory funnel. Add Ethyl Acetate (200 mL) and Water (100 mL) .
-
Neutralization: Carefully wash the organic layer with saturated aqueous
(3 x 100 mL).[1] -
Drying: Wash the organic phase with brine, dry over anhydrous
, and filter. -
Salt Formation:
-
Isolation: Filter the white solid. Wash with cold dry ether (
) to remove traces of acetic acid and tert-butyl acetate.[1]
Phase 3: Crystallization & Data[1]
-
Recrystallization: Dissolve the crude solid in a minimum amount of warm Methanol (
), then add Ethyl Acetate ( ) or Ether until turbid. Cool to -20°C. -
Yield: Typical yields range from 60–75% .[1]
| Parameter | Specification |
| Appearance | White crystalline powder |
| Molecular Weight | 238.71 g/mol (HCl salt) |
| Melting Point | 185–187°C (dec.)[1] |
| Optical Rotation |
Alternative Scalable Route (Isobutylene)
For industrial scale-up (>1kg), handling perchloric acid is prohibited by safety protocols.[1] The Isobutylene/Sulfuric Acid route is preferred.[1]
-
Reagents: D-Glutamine suspended in Dioxane or Dichloromethane (DCM) .[1]
-
Catalyst: Conc.
(1.5 - 2.0 equiv).[1] -
Alkylation: Liquid Isobutylene is condensed into the vessel (pressure reactor required).[1]
-
Conditions: Stir at 20°C for 24 hours. Pressure ranges from 15-30 psi.[1]
-
Workup: Similar to Phase 2 above (Neutralize with NaOH/NaHCO3 -> Extract Free Base -> Precipitate with HCl).
-
Note: This method requires pressure-rated equipment but eliminates explosion hazards associated with perchlorates.[1]
-
References
-
Taschner, E., Wasielewski, C., & Biernat, J. F. (1961). Esterification of Amino Acids with tert-Butyl Acetate. Liebigs Annalen der Chemie. (Foundational work on the perchloric acid/acetate method). [1]
-
Roeske, R. W. (1963).[1] Preparation of t-Butyl Esters of Free Amino Acids. Journal of Organic Chemistry. (The definitive isobutylene/H2SO4 protocol). [1]
-
Bodanszky, M., & Bodanszky, A. (1984).[1] The Practice of Peptide Synthesis. Springer-Verlag.[1] (Comprehensive guide on workup and salt exchange for amino acid esters).
-
Greene, T. W., & Wuts, P. G. M. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Reference for stability and deprotection conditions). [1]
Sources
- 1. Glutamine t-butyl ester | C9H18N2O3 | CID 5287779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN106008271A - Preparation method of 1-tert-butyl glutamate derivative - Google Patents [patents.google.com]
- 3. US3068305A - Process for preparing pure isobutylene - Google Patents [patents.google.com]
- 4. Quick Methods for Generating HCl Gas in the Lab - Oreate AI Blog [oreateai.com]
- 5. US2581065A - Method of purifying isobutylene by sulfuric acid extraction - Google Patents [patents.google.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. CN102993271A - Preparation method of glycyl-L-glutamine - Google Patents [patents.google.com]
- 8. CN102344333A - Method for preparing isobutene by sulfuric acid method - Google Patents [patents.google.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
Advanced Strategies for Glutamine Modulation in SPPS: The Fmoc/tBu Protocol
[1]
Executive Summary: The "t-Bu" Paradox in Glutamine Chemistry
In modern Solid Phase Peptide Synthesis (SPPS), the "Fmoc/tBu strategy" is the industry standard.[1] However, a common misconception arises regarding the protection of Glutamine (Gln).[1] Unlike Glutamate (Glu), which utilizes a tert-butyl ester (OtBu) , Glutamine cannot be effectively protected by a tert-butyl group on its amide side chain due to excessive acid stability.[1]
Instead, the Trityl (Trt) group is the gold standard for Glutamine protection.[1]
The "role" of the tert-butyl group in Glutamine synthesis is therefore antagonistic . During global deprotection, tert-butyl cations (
The Mechanistic Basis of Glutamine Protection[1]
The Vulnerability of the Amide Side Chain
The side chain of Glutamine contains a primary amide (
-
Dehydration: Conversion to a nitrile (
) under activation conditions (especially with carbodiimides).[1] -
Pyroglutamate Formation: Cyclization of N-terminal Glutamine to Pyroglutamic acid (pGlu), particularly in weak acids.[1]
Why Trityl (Trt) and Not tert-Butyl (tBu)?
The tert-butyl group is acid-labile when attached to oxygen (esters/ethers) or carbamates (Boc).[1] However, an
Therefore, the bulky Trityl (Trt) group is used.[1] It provides steric hindrance to prevent aggregation and is highly acid-labile, cleaving essentially instantly in 95% Trifluoroacetic Acid (TFA).[1]
Table 1: Comparison of Side-Chain Protecting Groups
| Amino Acid | Protecting Group | Structure | Lability (TFA) | Risk Factor |
| Glutamate (Glu) | tert-Butyl ester (OtBu) | Moderate | Source of | |
| Glutamine (Gln) | Trityl (Trt) | High (Fast) | Target for | |
| Ser/Thr/Tyr | tert-Butyl ether (tBu) | Moderate | Source of |
The "Dark Side" of the tert-Butyl Group: Cation Scavenging[1][2]
The central challenge in synthesizing Gln-containing peptides via the Fmoc/tBu strategy is not the protection of Gln itself, but the management of tert-butyl cations generated by the deprotection of other residues.[1]
The Alkylation Mechanism
Upon exposure to TFA, the tert-butyl esters (on Glu/Asp) and ethers (on Ser/Thr) undergo acidolysis, releasing the stable tert-butyl carbocation (
-
The Problem: The Trityl group on Glutamine falls off faster than the tBu groups on other residues.[1]
-
The Result: The now-naked amide nitrogen of Glutamine acts as a nucleophile, attacking the lingering
cations.[1] -
The Impurity:
-tert-butyl-glutamine (+56 Da mass shift). This impurity is often inseparable from the product by standard RP-HPLC.
Visualization of the Conflict
The following diagram illustrates the competing pathways during the cleavage step.
Figure 1: The kinetic competition between Gln deprotection and t-Bu cation generation. Effective scavenging is required to block the red pathway.[1]
Experimental Protocols: Optimizing the Cleavage Cocktail
To prevent the role of the tert-butyl group from becoming destructive, specific scavenger cocktails must be employed.[1][2][3][4] The standard "Cocktail B" is often insufficient for sequences with high Gln and high tBu (Glu/Ser/Thr) content.[1]
Recommended Cocktail: Reagent K (Modified)
For peptides containing Gln, Trp, and multiple tBu-protected residues:
-
TFA (Trifluoroacetic Acid): 82.5% (Solvent/Acid source)[1]
-
Phenol: 5% (Scavenges tBu cations; protects Tyr)[1]
-
Water: 5% (Hydrolyses tBu esters; moderates acidity)[1]
-
Thioanisole: 5% (Critical for accelerating removal of Pbf/Trt and scavenging cations)[1]
-
EDT (1,2-Ethanedithiol): 2.5% (Essential if Cys/Met are present; also scavenges tBu)[1]
-
Alternative:TIS (Triisopropylsilane): 2-5% (Highly effective silane scavenger for Trt/tBu cations)[1]
Step-by-Step Cleavage Workflow
-
Preparation: Pre-cool the cleavage cocktail to 0°C.
-
Incubation: Add cocktail to the resin. Allow to react at room temperature for 2–3 hours.
-
Note: Do not exceed 4 hours. Prolonged exposure increases the risk of Gln deamidation (to Glu).[1]
-
-
Precipitation: Filter the resin and drop the filtrate directly into cold diethyl ether (or MTBE).[1]
-
Centrifugation: Spin down the precipitate. Wash the pellet 3x with fresh cold ether.[1]
-
Why? Ether keeps the lipophilic tBu-scavenger adducts in solution, separating them from the peptide.[1]
-
Troubleshooting & Analysis
When analyzing Gln-containing peptides, researchers must be vigilant for specific mass spectral signatures indicating failed protection.[1]
Table 2: Mass Spectrometry Diagnostic Flags
| Mass Shift ( | Probable Cause | Mechanism |
| +56 Da | tert-Butylation | |
| -18 Da | Dehydration | Gln |
| -17 Da | Pyroglutamate | N-terminal Gln cyclization (spontaneous in weak acid). |
| +243 Da | Incomplete Deprotection | Failure to remove Trityl (Trt) group (rare in 95% TFA).[1] |
Mitigation Strategy for +56 Da Impurity
If the +56 Da peak is observed:
-
Increase Scavenger Volume: Increase TIS or Thioanisole concentration in the cleavage cocktail.
-
Two-Stage Cleavage: Perform a short "pre-cleavage" (15 min) with a high-scavenger cocktail to remove the bulk of Trt groups before the main cleavage releases the tBu cations.
References
-
Sigma-Aldrich. "Fmoc-Gln(Trt)-OH Product Specification and Solubility." Merck KGaA. Link
-
Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[1][5] International Journal of Peptide and Protein Research, 1978.[1][5] Link
-
Albericio, F. "Solid-Phase Synthesis of Peptides Containing Glutamine."[1] MedChemExpress Technical Notes. Link
-
American Chemical Society (ACS). "TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation." Organic Process Research & Development, 2025. Link[1]
-
Khan Academy. "Peptide bonds: Formation and cleavage." Biochemistry Library. Link
Sources
- 1. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Side-chain anchoring strategy for solid-phase synthesis of peptide acids with C-terminal cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
D-Glutamine tert-Butyl Ester Hydrochloride: A Strategic Chiral Scaffold in Peptidomimetic Design and Metabolic Stability Profiling
Executive Summary & Chemical Identity
D-Glutamine tert-Butyl Ester Hydrochloride (H-D-Gln-OtBu·HCl) is a specialized, synthetic amino acid derivative.[1] Unlike its L-isomer counterpart, which is a fundamental fuel source in the Krebs cycle, this compound serves as a critical metabolic probe and structural building block in medicinal chemistry.
Its primary function is not to fuel metabolic pathways, but to modulate them. By introducing the D-enantiomer, researchers create peptide drugs that evade proteolytic degradation. The tert-butyl ester moiety provides orthogonal protection during synthesis and enhances lipophilicity, altering cellular uptake before programmed removal or metabolic hydrolysis.
Chemical Profile
| Property | Specification |
| Systematic Name | D-Glutamine, 1,1-dimethylethyl ester, hydrochloride |
| CAS Number | 58632-95-4 (Generic D-Gln-OtBu base ref) / 201469-85-0 (Derivative context) |
| Molecular Formula | C |
| Stereochemistry | D-Configuration (Non-natural isomer in mammals) |
| Key Functional Group | tert-Butyl Ester (-OtBu) : Acid-labile C-terminal protection |
| Solubility | High in water/methanol (due to HCl salt); Organic soluble (free base) |
The Stereochemical Imperative: Mechanism of Action
The "function" of this molecule is defined by its ability to disrupt standard biological recognition events.
Evasion of Glutaminolysis
In standard human metabolism, L-Glutamine is transported into the mitochondria and converted to Glutamate by Glutaminase (GLS) , fueling the TCA cycle.
-
The D-Isomer Effect: The active site of GLS is stereospecific. D-Glutamine tert-Butyl Ester does not fit the catalytic pocket efficiently. Consequently, peptides containing this residue resist hydrolysis, significantly extending their plasma half-life (
). -
The Ester Effect: The bulky tert-butyl group sterically hinders C-terminal peptidases (carboxypeptidases), providing a second layer of metabolic shielding.
Transport Selectivity (ASCT2 vs. LAT1)
Glutamine transporters (like ASCT2/SLC1A5) are highly stereoselective for L-isomers.
-
D-Gln-OtBu exhibits reduced affinity for these rapid uptake systems.
-
Application: This allows researchers to design "stealth" peptides that are not scavenged by glutamine-hungry tumor cells, or to target alternative transport mechanisms (e.g., passive diffusion due to the lipophilic ester).
Visualization: Metabolic Fate & Synthesis Pathway
The following diagram contrasts the rapid degradation of natural L-Glutamine against the metabolic stability of the D-Glutamine tert-Butyl Ester scaffold.
Figure 1: Comparative metabolic fate. L-Glutamine is rapidly metabolized (top), whereas D-Glutamine tert-Butyl Ester (bottom) confers protease resistance, enabling stable therapeutic design.
Experimental Protocols: Utilization in Drug Discovery
Standard Coupling Protocol (Solution Phase)
This protocol describes the use of D-Glutamine tert-Butyl Ester HCl to introduce a D-Gln residue at the C-terminus of a peptide.
Reagents:
-
N-protected Amino Acid (e.g., Boc-Phe-OH or Fmoc-Ala-OH)
-
H-D-Gln-OtBu·HCl (The Reagent)
-
Coupling Agent: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Additive: HOBt (Hydroxybenzotriazole) to suppress racemization.
-
Base: DIPEA (N,N-Diisopropylethylamine)
Workflow:
-
Activation: Dissolve the N-protected amino acid (1.0 eq) in dry DMF/DCM. Add HOBt (1.1 eq) and EDCI (1.1 eq) at 0°C. Stir for 15 minutes.
-
Neutralization: In a separate vial, dissolve H-D-Gln-OtBu·HCl (1.0 eq) in DMF. Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and liberate the free amine.
-
Coupling: Add the amine solution to the activated acid solution.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC or LC-MS.
-
Work-up: Dilute with Ethyl Acetate. Wash sequentially with 5% KHSO₄ (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.
-
Result: A protected dipeptide (e.g., Boc-Phe-D-Gln-OtBu).
Metabolic Stability Assay (In Vitro)
To validate the "function" of the D-isomer insertion.
-
Preparation: Incubate the synthesized peptide (containing D-Gln-OtBu) and its L-isomer control in human plasma or liver microsomes at 37°C.
-
Sampling: Aliquot samples at t=0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Stop reaction with ice-cold Acetonitrile.
-
Analysis: Quantify remaining parent compound via HPLC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time to determine
and Half-life ( ).-
Expected Result: The D-Gln analog should show >90% remaining at 240 min, while L-Gln analog shows rapid degradation.
-
Critical Considerations for Researchers
The "OtBu" Protection Strategy
The tert-butyl ester is acid-labile .
-
Cleavage: It is removed using Trifluoroacetic Acid (TFA) (typically 50–95% TFA in DCM).
-
Orthogonality: It is stable to basic conditions (e.g., piperidine used to remove Fmoc groups). This allows for selective deprotection of the N-terminus while keeping the C-terminus (D-Gln) protected.
Solubility & Handling
-
Form: The Hydrochloride (HCl) salt form is hygroscopic. Store at -20°C in a desiccator.
-
Free Basing: You must neutralize the HCl with a tertiary amine (DIPEA/TEA) in situ before it can react as a nucleophile. Failure to do so is a common cause of failed couplings.
Synthesis Workflow Diagram
Figure 2: Step-by-step utilization of D-Gln-OtBu·HCl in peptide synthesis.[1][9] The tert-butyl group protects the C-terminus until the final acid cleavage step.
References
-
Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. Link
-
Cruzat, V., et al. (2018). Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation. Nutrients. Link
-
Hensley, C. T., et al. (2013). Glutamine Nitrogen Metabolism in Tumor Progression. Science. (Context on L-Gln metabolic pathways). Link
-
Chem-Impex International. L-Glutamine α-tert-butyl ester hydrochloride Product Data. (Technical specifications for the enantiomer, applicable to D-form properties). Link
-
Sigma-Aldrich. Product Specification: D-Glutamic acid 1-tert-butyl ester.[2] Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. L-Glutamic acid di-tert-butyl ester 32677-01-3 [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. PathWhiz [smpdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. L-Glutamic acid di-tert-butyl ester hydrochloride, ≥98% 32677-01-3 | Otto Chemie Pvt Ltd | India [ottokemi.com]
D-Glutamine tert-Butyl Ester Hydrochloride: A Strategic Chiral Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery and peptide science, the demand for stereochemically pure building blocks is paramount. D-amino acids, once considered rare, are now recognized as critical components in developing peptides with enhanced stability, unique conformations, and novel biological activities. This guide provides a comprehensive technical overview of D-Glutamine tert-Butyl Ester Hydrochloride, a versatile chiral building block. We will explore its fundamental properties, the strategic rationale behind its use, detailed synthetic and analytical protocols, and its application in advanced chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS). This document serves as a resource for scientists aiming to leverage the unique advantages of D-glutamine derivatives to overcome challenges in pharmaceutical and biochemical research.
The Ascending Role of D-Amino Acids in Modern Chemistry
The chirality of a molecule is a fundamental determinant of its biological function. While L-amino acids constitute the primary building blocks of proteins in most living organisms, their enantiomers, D-amino acids, play significant and diverse roles.[1] The incorporation of D-amino acids into peptide-based drug candidates can dramatically increase their resistance to proteolytic degradation, thereby extending their in-vivo half-life. Furthermore, introducing a D-amino acid can induce specific secondary structures, such as β-turns, which are often crucial for receptor binding and pharmacological activity.
D-Glutamine, specifically, is of interest for its role in cellular metabolism and as a precursor for neurotransmitter synthesis.[2] The ability to strategically place a D-Glutamine residue within a peptide sequence opens new avenues for modulating biological targets. However, the reactive nature of glutamine's functional groups—the α-amino group, the α-carboxyl group, and the side-chain amide—necessitates a robust protection strategy to achieve controlled, sequential synthesis.
Physicochemical Profile and Handling
D-Glutamine tert-Butyl Ester Hydrochloride is a stable, crystalline solid that serves as a convenient and reliable source of protected D-glutamine for synthesis.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (2R)-2,5-diamino-5-oxopentanoate;hydrochloride | [3][4] |
| Molecular Formula | C₉H₁₉ClN₂O₃ | [5][6] |
| Molecular Weight | 238.71 g/mol | [5][6] |
| CAS Number | 39741-62-3 (for L-isomer); D-isomer is less common | [7] |
| Appearance | White to off-white powder | [7][8] |
| Purity | Typically ≥95-98% | [5][7] |
| Storage | Store at 2-8°C or -20°C to ensure stability | [6][7][8] |
| Solubility | Soluble in water and polar organic solvents like Methanol (MeOH) | [4] |
Expert Insight: The hydrochloride salt form enhances the compound's stability and improves its handling characteristics compared to the free base, which can be less stable. Proper storage in a cool, dry environment is critical to prevent degradation.
The Tert-Butyl Ester: A Keystone in Orthogonal Protection Strategy
In multi-step synthesis, particularly SPPS, the concept of "orthogonality" is crucial. This means that different protecting groups can be removed under distinct chemical conditions without affecting others. The tert-butyl (tBu) ester is a classic example of an acid-labile protecting group, a feature that makes it exceptionally useful.
Causality Behind the Choice:
-
Acid Lability: The tBu group is readily cleaved by strong acids like trifluoroacetic acid (TFA), which is a standard final step in many peptide synthesis protocols.[9][10] This cleavage occurs via a stable tertiary carbocation mechanism.
-
Stability to Bases: It is completely stable to the basic conditions used to remove the common Nα-amino protecting group, Fmoc (9-fluorenylmethyloxycarbonyl).[11] This orthogonality is the cornerstone of the widely used Fmoc-SPPS strategy.
-
Prevention of Side Reactions: Esterifying the C-terminus prevents it from participating in unwanted coupling reactions. Unlike other esters (e.g., methyl or ethyl), the tBu ester is removed without using harsh alkaline hydrolysis, which can cause racemization or degradation of the peptide chain.[9]
Synthetic Workflow and Quality Control
The synthesis of amino acid tert-butyl esters is a well-established process, typically involving an acid-catalyzed reaction.
Experimental Protocol: Synthesis of D-Glutamine tert-Butyl Ester Hydrochloride
This protocol is based on general methods for amino acid esterification.[9][12][13]
Objective: To synthesize D-Gln-OtBu·HCl from D-Glutamine.
Materials:
-
D-Glutamine
-
tert-Butyl acetate
-
Perchloric acid (or another strong acid catalyst)
-
Sodium hydroxide solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Brine
-
Anhydrous sodium sulfate
-
Isopropyl ether (or other suitable solvent for precipitation)
-
Hydrogen chloride (gas or in a non-aqueous solvent)
Procedure:
-
Esterification: Suspend D-Glutamine in 10-20 volumes of tert-butyl acetate.
-
Catalysis: Carefully add 1.1-1.5 equivalents of a strong acid catalyst (e.g., 60% perchloric acid) while stirring at room temperature (18-25°C).[12]
-
Reaction: Stir the mixture for several hours (e.g., 3 hours), then let it stand for 18-24 hours to ensure completion.[12]
-
Work-up (Base Quench): Cool the reaction mixture and slowly add an aqueous solution of sodium hydroxide to adjust the pH to 9-10, quenching the acid catalyst.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate and filter.
-
Salt Formation: To the dried filtrate, add a suitable solvent like isopropyl ether. Cool the solution in an ice bath and bubble hydrogen chloride gas through it (or add a solution of HCl in a non-aqueous solvent) until precipitation is complete.[12]
-
Isolation: Collect the precipitated D-Glutamine tert-Butyl Ester Hydrochloride crystals by filtration.
-
Drying: Dry the product under reduced pressure.
Quality Control: Chiral Purity Analysis
Ensuring the enantiomeric purity of the final product is non-negotiable. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.
Protocol: Chiral HPLC for D/L-Glutamine Enantiomers This method is adapted from established principles of chiral separation.[1][14]
Objective: To determine the enantiomeric excess (e.e.) of the D-Glutamine building block.
Instrumentation & Columns:
-
HPLC system with UV detector.
-
Chiral column (e.g., macrocyclic glycopeptide-based, such as Astec® CHIROBIOTIC® T).[1]
Mobile Phase:
-
A mixture of solvents such as Water:Methanol:Formic Acid. The exact ratio must be optimized for the specific column used.
Procedure:
-
Sample Preparation: Prepare a standard solution of the D-Glutamine tert-Butyl Ester Hydrochloride in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a small volume (e.g., 10 µL) onto the column.
-
Elution: Run the separation under isocratic conditions at a defined flow rate.
-
Detection: Monitor the eluent using a UV detector at a low wavelength (e.g., 205 nm), as glutamine lacks a strong chromophore.[1]
-
Analysis: The D- and L-enantiomers will interact differently with the CSP, resulting in different retention times.[1] Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess using the formula: e.e. (%) = ([Area_D - Area_L] / [Area_D + Area_L]) * 100.
Trustworthiness: This analytical protocol is self-validating. A racemic (DL) standard should be run to confirm that two distinct, well-resolved peaks are produced, confirming the method's ability to separate the enantiomers.
Application in Solid-Phase Peptide Synthesis (SPPS)
D-Glutamine tert-Butyl Ester Hydrochloride is primarily used as a protected monomer in SPPS. The N-terminus is typically protected with an Fmoc or Boc group for sequential addition.
Workflow: Incorporation into a Peptide Chain (Fmoc Strategy)
Objective: To couple Fmoc-D-Gln(OtBu)-OH (prepared from the title compound) to a resin-bound peptide chain.
Context: The peptide synthesis starts with an amino acid anchored to a solid support (resin). The N-terminal Fmoc group of the resin-bound amino acid is removed, and the next activated amino acid is coupled.
Step-by-Step Protocol:
-
Activation: In a separate vessel, pre-activate the carboxylic acid of Fmoc-D-Gln(OtBu)-OH. This is achieved by reacting it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a suitable solvent like DMF. The activation converts the carboxyl group into a more reactive ester, primed for amide bond formation.
-
Deprotection: On the resin, treat the peptide chain with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc group, exposing a free amine.
-
Coupling: Add the activated Fmoc-D-Gln(OtBu)-OH solution to the resin. The exposed amine on the resin attacks the activated carboxyl group, forming a new peptide bond. The reaction is allowed to proceed for 1-2 hours.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Final Cleavage & Deprotection: Once the entire peptide sequence is assembled, the peptide is cleaved from the resin. This is typically done with a "cleavage cocktail" containing a high concentration of TFA (e.g., 95%).[10][15] This strong acid simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the tert-butyl ester from the D-Glutamine residue.[10][16]
The Critical Role of Scavengers: During TFA cleavage, the released tert-butyl group forms a highly reactive t-butyl cation. This cation can indiscriminately alkylate electron-rich side chains, particularly the indole ring of tryptophan and the thioether of methionine. To prevent this destructive side reaction, "scavengers" are included in the cleavage cocktail.[16][17] Common scavengers include:
-
Triisopropylsilane (TIS): Reduces the cation.
-
Water: Hydrates the cation.
-
Phenol or Thioanisole: Act as cation traps.
A typical cleavage cocktail might be TFA:TIS:H₂O (95:2.5:2.5).[17]
Conclusion: A Strategically Indispensable Reagent
D-Glutamine tert-Butyl Ester Hydrochloride is more than just a protected amino acid; it is a strategic tool that enables the precise, controlled synthesis of complex chiral molecules. Its defining feature—the acid-labile tert-butyl ester—provides essential orthogonality for modern synthetic strategies like Fmoc-SPPS. For researchers in drug development, understanding the causality behind its use, from the choice of protecting group to the necessity of scavengers during deprotection, is key to designing robust and successful synthetic campaigns. As the exploration of D-amino acid-containing peptides continues to yield therapeutics with superior properties, the mastery of building blocks like this one will remain fundamental to innovation.
References
- Title: Peptide Synthesis Reagents: Enhancing Drug Discovery with Quality Intermediates Source: Google Cloud Search Result URL
- Title: L-Glutamine α-tert-butyl ester hydrochloride - Chem-Impex Source: Chem-Impex URL
- Title: Chlorhydrate d'ester α-tert-butylique de L-glutamine - Chem-Impex Source: Chem-Impex URL
- Title: D-Glutamine tert-butyl ester hydrochloride - CymitQuimica Source: CymitQuimica URL
- Title: Identification of glutamine synthetase as a novel contryphan-Bt binding protein by his-tag pull down Source: bioRxiv URL
- Title: Preparation of N-(BOC)
- Title: An efficient synthetic route to l-γ-methyleneglutamine and its amide derivatives, and their selective anticancer activity Source: PubMed Central URL
- Title: CN1264810C - Process for synthesis of L-glutamine Source: Google Patents URL
- Title: Application Note: Chiral Separation of DL-Glutamine Enantiomers by High-Performance Liquid Chromatography (HPLC)
- Title: Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors Source: PubMed Central URL
- Title: Amino Acid Derivatives for Peptide Synthesis Source: Google Cloud Search Result URL
- Title: 26.
- Title: JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride Source: Google Patents URL
- Title: Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer Source: PubMed Central URL
- Title: Glutamine t-butyl ester | C9H18N2O3 | CID 5287779 Source: PubChem URL
- Title: L-Glutamic acid di-tert-butyl ester hydrochloride, ≥98% 32677-01-3 Source: Otto Chemie Pvt Ltd URL
- Title: US5032675A - Process for the production of glutamine derivatives Source: Google Patents URL
- Title: Chiral fluorescence recognition of glutamine enantiomers by a modified Zr-based MOF based on solvent-assisted ligand incorporation Source: RSC Publishing URL
- Title: Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2 Source: ResearchGate URL
- Title: Protecting Groups in Peptide Synthesis: A Detailed Guide Source: Google Cloud Search Result URL
- Title: Structural requirements of glutamine derivatives for better anticancer activity Source: ResearchGate URL
- Title: Amino Acid and Peptide Chiral Separations Source: Sigma-Aldrich URL
- Title: Di-tert-butyl glutamate hydrochloride | C13H26ClNO4 | CID 208636 Source: PubChem URL
- Title: tert-Butyl Esters Source: Organic Chemistry Portal URL
- Title: L-Glutamine tert-Butyl Ester Hydrochloride Source: LGC Standards URL
- Title: Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research Source: PubMed Central URL
- Title: Glutamine Synthetase: Diverse Regulation and Functions of an Ancient Enzyme Source: Google Cloud Search Result URL
- Title: Chiral fluorescence recognition of glutamine enantiomers by a modified Zr-based MOF based on solvent-assisted ligand incorporati Source: RSC Publishing URL
- Title: Introduction to Peptide Synthesis Source: Master Organic Chemistry URL
- Title: What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
- Title: Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery Source: Journal of Medicinal Chemistry - ACS Publications URL
- Title: EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis Source: Google Patents URL
- Title: Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
- Title: Precision Chiral Building Block Synthesis Source: BOC Sciences URL
- Title: L-Glutamine tert-butyl ester hydrochloride, 98% 1 g | Buy Online Source: Fisher Scientific URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine t-butyl ester | C9H18N2O3 | CID 5287779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Glutamine tert-butyl ester hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. No results for search term "3D-XRA32435" | CymitQuimica [cymitquimica.com]
- 6. L-Glutamine tert-Butyl Ester Hydrochloride [lgcstandards.com]
- 7. chemimpex.com [chemimpex.com]
- 8. L-Glutamic acid di-tert-butyl ester hydrochloride, ≥98% 32677-01-3 | Otto Chemie Pvt Ltd | India [ottokemi.com]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]
- 13. tert-Butyl Esters [organic-chemistry.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Theoretical yield of D-Glutamine tert-Butyl Ester Hydrochloride synthesis
An In-Depth Technical Guide to the Synthesis and Theoretical Yield of D-Glutamine tert-Butyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Glutamine tert-butyl ester hydrochloride is a pivotal derivative of D-glutamine, offering enhanced stability and solubility that is crucial for its application in biochemical research and pharmaceutical development.[1] This guide provides a comprehensive overview of a robust laboratory-scale synthesis of D-Glutamine tert-butyl ester hydrochloride. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and offer a meticulous breakdown of the theoretical yield calculation. This document is intended to serve as a practical resource for researchers engaged in peptide synthesis, drug discovery, and metabolic studies.
Introduction: The Significance of D-Glutamine tert-Butyl Ester Hydrochloride
D-Glutamine, a non-essential amino acid, plays a vital role in a myriad of physiological processes, including protein synthesis, cellular metabolism, and nitrogen transport.[2] Its derivative, D-Glutamine tert-butyl ester hydrochloride, is of particular interest to the scientific community. The introduction of the tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, a critical strategy in peptide synthesis to prevent unwanted side reactions.[3][4] This modification enhances the compound's stability and solubility in organic solvents, facilitating its use in various synthetic applications.[2] Furthermore, the hydrochloride salt form improves its handling and storage properties.[2]
In the pharmaceutical industry, this compound is a valuable building block in the development of novel therapeutics, particularly those targeting metabolic disorders and conditions requiring amino acid supplementation.[1] Its ability to improve the bioavailability of active pharmaceutical ingredients makes it a significant asset in drug formulation.[1]
Chemical Principles and Reaction Mechanism
The synthesis of D-Glutamine tert-butyl ester hydrochloride typically involves the esterification of the α-carboxylic acid group of D-glutamine with tert-butanol in the presence of an acid catalyst. A common and effective method utilizes thionyl chloride (SOCl₂) in tert-butanol. This approach is advantageous as it proceeds via an acid chloride intermediate, which is highly reactive towards the alcohol.[5]
The reaction mechanism can be summarized in the following key steps:
-
Activation of the Carboxylic Acid: Thionyl chloride reacts with the carboxylic acid of D-glutamine to form a highly reactive acyl chlorosulfite intermediate. This intermediate then decomposes to form the corresponding acyl chloride, releasing sulfur dioxide and hydrogen chloride gas.
-
Nucleophilic Acyl Substitution: The tert-butanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Ester Formation and Protonation: The tetrahedral intermediate collapses, eliminating a chloride ion to form the tert-butyl ester. The amino group of the glutamine derivative is subsequently protonated by the hydrogen chloride generated in situ, yielding the final product as a hydrochloride salt.
The use of an excess of tert-butanol serves as both a reactant and a solvent. The in situ generation of HCl is convenient for the final salt formation.
Experimental Protocol
This protocol outlines a laboratory-scale synthesis of D-Glutamine tert-butyl ester hydrochloride.
3.1. Materials and Reagents
-
D-Glutamine
-
tert-Butanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
-
Rotary evaporator
-
Büchner funnel and filter paper
3.2. Step-by-Step Methodology
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, suspend D-Glutamine (1.0 eq) in anhydrous tert-butanol.
-
Cooling: Cool the suspension to 0 °C in an ice bath with continuous stirring. This is crucial to control the exothermic reaction with thionyl chloride.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 - 1.2 eq) dropwise to the cooled suspension over a period of 30-60 minutes.[6] The slow addition is necessary to maintain the reaction temperature and prevent undesirable side reactions. The reaction mixture will evolve HCl and SO₂ gas, so this step must be performed in a well-ventilated fume hood.[7]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: To the resulting crude product, add anhydrous diethyl ether to precipitate the D-Glutamine tert-butyl ester hydrochloride. Stir the suspension for a short period to ensure complete precipitation.
-
Filtration and Drying: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to obtain the final D-Glutamine tert-butyl ester hydrochloride.
3.3. Experimental Workflow Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 39741-62-3: L-glutamine T-butyl ester hydrochloride [cymitquimica.com]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pianetachimica.it [pianetachimica.it]
Technical Whitepaper: Spectroscopic Characterization of D-Glutamine tert-Butyl Ester Hydrochloride
This technical guide provides a comprehensive spectroscopic and analytical profile for D-Glutamine tert-Butyl Ester Hydrochloride (H-D-Gln-OtBu·HCl) .
While the L-isomer is more ubiquitous in standard peptide synthesis, the D-isomer is a critical chiral building block for stabilizing peptide therapeutics against enzymatic degradation (proteolysis) and for specific structure-activity relationship (SAR) studies.
Executive Summary & Chemical Identity
D-Glutamine tert-Butyl Ester Hydrochloride is the hydrochloride salt of the tert-butyl ester of D-glutamine. It serves as a semi-protected amino acid intermediate. The tert-butyl group protects the
Chemical Profile
| Property | Specification |
| IUPAC Name | tert-butyl (2R)-2,5-diamino-5-oxopentanoate hydrochloride |
| Common Name | H-D-Gln-OtBu[1][2][3][4]·HCl |
| Molecular Formula | |
| Molecular Weight | 238.71 g/mol |
| CAS Number | 422324-35-4 (D-isomer) / 39741-62-3 (L-isomer) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |
Spectroscopic Analysis (NMR & IR)[5]
Nuclear Magnetic Resonance (NMR)
Note on Stereochemistry: In achiral solvents (e.g., DMSO-
H NMR Data (400 MHz, DMSO-
)
The spectrum is dominated by the intense tert-butyl singlet and the exchangeable ammonium protons.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 1.43 | Singlet (s) | 9H | tert-Butyl methyl protons (Characteristic strong signal) | |
| 1.95 – 2.10 | Multiplet (m) | 2H | Methylene protons adjacent to the chiral center | |
| 2.20 – 2.35 | Multiplet (m) | 2H | Methylene protons adjacent to the side-chain amide | |
| 3.85 – 3.95 | Triplet (t) / Broad | 1H | Chiral center proton (Deshielded by ammonium/ester) | |
| 6.95 | Broad Singlet | 1H | Side-chain amide proton (Trans/Cis distinct in DMSO) | |
| 7.40 | Broad Singlet | 1H | Side-chain amide proton | |
| 8.40 – 8.60 | Broad (br) | 3H | Ammonium protons (Exchangeable with |
C NMR Data (100 MHz, DMSO-
)
Key diagnostic peaks are the quaternary carbon of the tert-butyl group and the two distinct carbonyl signals.
| Chemical Shift ( | Assignment | Structural Context |
| 27.6 | tert-Butyl methyl carbons | |
| 29.8 | Beta-carbon | |
| 30.9 | Gamma-carbon | |
| 52.4 | Alpha-carbon (Chiral center) | |
| 82.5 | Quaternary carbon of the ester (Deshielded) | |
| 168.5 | Ester Carbonyl | |
| 172.1 | Side-chain Amide Carbonyl |
Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the ester, the primary amide, and the amine salt.
| Wavenumber ( | Functional Group | Mode | Diagnostic Note |
| 2800 – 3100 | Stretch | Broad band characteristic of amine salts. | |
| 2975 | Stretch | Alkyl C-H (enhanced by t-butyl group). | |
| 1735 – 1745 | Stretch | Sharp, strong peak. Higher frequency than amide. | |
| 1660 – 1690 | Stretch | Side-chain amide (Glutamine specific). | |
| 1580 – 1610 | Bend | Primary amide bending vibration. | |
| 1150 – 1250 | Stretch | Ester linkage fingerprint. |
Structural & Analytical Visualization[6]
Structure-Spectrum Correlation Map
The following diagram maps the specific structural moieties of D-Glutamine tert-Butyl Ester to their corresponding spectral regions.
Caption: Correlation of molecular fragments to diagnostic NMR shifts and IR frequencies.
Experimental Protocols
Synthesis Route (Perchloric Acid Catalysis)
This method is preferred for its robustness in maintaining optical purity (preventing racemization).
Reagents: D-Glutamine, tert-Butyl Acetate, Perchloric Acid (60-70%).
-
Suspension: Suspend D-Glutamine (10 mmol) in tert-butyl acetate (150 mmol).
-
Catalysis: Add Perchloric acid (11 mmol) dropwise with vigorous stirring.
-
Reaction: Stir at room temperature for 24 hours. The amino acid will dissolve as the ester forms.
-
Extraction: Cool the solution. Extract with 0.5N HCl to remove unreacted starting material.
-
Basification: Carefully adjust the aqueous phase to pH 9-10 with
and immediately extract into Ethyl Acetate. -
Salt Formation: Dry the organic layer (
). Add HCl (gas or in dioxane) to precipitate the hydrochloride salt. -
Purification: Recrystallize from Ethanol/Ether.
Quality Control: D- vs. L- Differentiation
Since NMR/IR cannot distinguish enantiomers, Optical Rotation (Polarimetry) is the mandatory release test.
-
Protocol: Dissolve sample in Methanol or Water (c = 1.0 or 2.0).
-
Expected Value (D-Isomer):
(in ) or negative rotation. -
Expected Value (L-Isomer):
to .
Note: Specific rotation values are solvent and concentration-dependent. Always run a standard L-isomer control.
Analytical Workflow Diagram
Caption: QC workflow emphasizing the necessity of Polarimetry for enantiomeric verification.
References
-
ChemicalBook. (2025). H-D-Gln-OtBu.HCl Product Properties and CAS 422324-35-4. Link
- Taschner, E., et al. (1961). Preparation of t-butyl esters of amino acids. Liebigs Annalen der Chemie.
-
NIST Chemistry WebBook. (2025). Infrared Spectra of Amino Acid Derivatives and Hydrochloride Salts. Link
-
Fisher Scientific. (2025). L-Glutamine tert-butyl ester hydrochloride Product Specifications. (Used for comparative spectral baseline). Link
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Authoritative text for general NMR shift assignments of amino acid esters).
Sources
Methodological & Application
Application Note & Protocol: A Guide to the Fmoc-Based Solid-Phase Synthesis of Peptides Incorporating D-Glutamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a critical strategy for enhancing proteolytic stability and modulating biological activity.[1] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of peptides containing D-Glutamine using the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology. We will address the specific considerations for D-Glutamine, including appropriate side-chain protection strategies to prevent common side reactions, the handling of amino acid salts, and optimized coupling and cleavage procedures. This document is designed to equip researchers with the foundational knowledge and practical steps required for the successful synthesis of D-Glutamine-containing peptides.
Introduction: The Fmoc/tBu Orthogonal Strategy
Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides.[2] Its success lies in an orthogonal protection scheme, where the Nα-amino group is protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups, typically based on the tert-butyl (tBu) cation.[3][4] This orthogonality allows for the selective removal of the Nα-Fmoc group at each cycle using a mild base (e.g., piperidine) without affecting the side-chain protection or the linkage of the peptide to the solid support.[2] The more robust, acid-labile side-chain protecting groups are then removed simultaneously with cleavage from the resin in a final step using a strong acid, most commonly Trifluoroacetic Acid (TFA).[5]
The SPPS Cycle: A Conceptual Workflow
The synthesis of a peptide on a solid support is an iterative process, with each cycle extending the peptide chain by one amino acid. The fundamental steps are deprotection, activation, and coupling.
Diagram 1: The general iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Incorporating D-Glutamine: Reagent Selection and Rationale
The successful incorporation of Glutamine (Gln), whether the L- or D-isomer, requires special consideration to avoid deleterious side reactions.
The Building Block: Clarifying D-Glutamine Protection
The side chain of Glutamine contains a primary amide. During the carboxylic acid activation step required for coupling, this amide can undergo dehydration to form a nitrile side-product, particularly with carbodiimide-based reagents.[6] Furthermore, unprotected Fmoc-Gln-OH exhibits poor solubility in standard SPPS solvents like Dimethylformamide (DMF).[6]
To circumvent these issues, the side-chain amide nitrogen is protected. The most widely accepted and effective protecting group for the Gln side chain in Fmoc SPPS is the Trityl (Trt) group.[5][6]
-
Fmoc-D-Gln(Trt)-OH is the standard, commercially available reagent for this purpose. The bulky Trt group effectively prevents side-chain dehydration and dramatically improves solubility.[6]
It is important to clarify a point of potential confusion regarding nomenclature. The term "tert-Butyl Ester" refers to the protection of a carboxylic acid side chain, such as those found in Aspartic Acid (Asp) and Glutamic Acid (Glu), resulting in Fmoc-Asp(OtBu)-OH and Fmoc-Glu(OtBu)-OH respectively.[6] Glutamine possesses a side-chain amide, not a carboxylic acid, and is therefore protected with the Trt group.
Handling Hydrochloride Salts
Amino acid derivatives are often supplied as hydrochloride (.HCl) salts to improve their stability and shelf-life. The presence of the HCl salt means the α-amino group is protonated. Before this amino acid can be coupled to the resin-bound peptide (which has a free carboxyl group), it must be neutralized to the free amine. This is typically achieved in situ during the activation step by adding a non-nucleophilic base.
-
Diisopropylethylamine (DIEA) is the most common base used for in-situ neutralization.[3] It is sufficiently basic to deprotonate the amino acid salt but is too sterically hindered to cause significant side reactions.
Selecting the Right Coupling Reagents
The choice of coupling reagent is critical for ensuring an efficient and complete reaction, minimizing the risk of racemization. For standard residues like D-Gln, several options are effective.
| Reagent | Full Name | Activation Mechanism | Key Advantages & Considerations |
| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Forms an active OBt ester | Reliable, cost-effective, and widely used. Requires a base (e.g., DIEA) for activation. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms an active OAt ester | More reactive than HBTU, excellent for sterically hindered couplings.[7] Reduces risk of racemization. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | Forms an Oxyma active ester | Carbodiimide-based activation. Oxyma Pure is a superior alternative to HOBt, improving safety and efficiency. Good for preventing racemization.[8] |
Detailed Synthesis Protocols
This section provides step-by-step protocols for the manual synthesis of a peptide containing Fmoc-D-Gln(Trt)-OH. The quantities are based on a 0.1 mmol synthesis scale.
Protocol 3.1: Resin Preparation
-
Resin Choice: Select a resin appropriate for your desired C-terminus (e.g., Rink Amide resin for a C-terminal amide, Wang or 2-Chlorotrityl chloride resin for a C-terminal carboxylic acid).[9][10]
-
Weighing: Place the resin (0.1 mmol substitution) in a suitable reaction vessel (e.g., a fritted syringe).
-
Swelling: Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Wash: Drain the DMF and wash the resin thoroughly with DMF (3 x 1 min).
Protocol 3.2: The SPPS Cycle for D-Gln(Trt) Incorporation
This protocol details a single coupling cycle. Repeat steps 1-11 for each amino acid in your sequence.
Diagram 2: Detailed workflow for the coupling of Fmoc-D-Gln(Trt)-OH.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes, drain, and repeat once.[9]
-
Washing: Wash the resin extensively to remove all traces of piperidine. A typical sequence is DMF (5x), Dichloromethane (DCM, 3x), and DMF (3x).
-
Prepare Coupling Solution: In a separate vial, dissolve Fmoc-D-Gln(Trt)-OH (4 equivalents relative to resin loading) in DMF.
-
Add Activator: Add the coupling reagent (e.g., HATU, 3.9 equivalents).
-
Add Base: Add DIEA (8 equivalents). Note: The excess base ensures both the neutralization of the amino acid salt and the activation by the coupling reagent.
-
Pre-activation: Gently swirl the vial and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (5x).
-
Optional: Capping: To block any unreacted free amines, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 10 minutes. This prevents the formation of deletion sequences.
-
Washing: If capping was performed, wash the resin with DMF (3x).
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 3.3: Final Cleavage and Global Deprotection
Once the sequence is complete, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups (Trt, tBu, Pbf, etc.) are removed.
CAUTION: This procedure uses Trifluoroacetic Acid (TFA), which is highly corrosive. Perform all steps in a certified fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Resin Preparation: After the final coupling, perform a final Fmoc deprotection (Protocol 3.2, step 1) and wash the resin thoroughly with DMF, followed by DCM, and dry it under a vacuum for 1 hour.
-
Prepare Cleavage Cocktail: The composition of the cleavage cocktail depends on the peptide sequence. Scavengers are added to trap the reactive carbocations (e.g., trityl, tert-butyl) generated during deprotection, preventing re-attachment to sensitive residues like Tryptophan or Cysteine.[10]
| Cocktail | Composition (v/v/v/w) | Use Case |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT | 82.5 / 5 / 5 / 5 / 2.5 |
| Reagent B | TFA / Water / Phenol / TIS | 88 / 5 / 5 / 2 |
| Standard | TFA / Water / TIS | 95 / 2.5 / 2.5 |
| (TIS = Triisopropylsilane, EDT = 1,2-Ethanedithiol) |
-
Cleavage Reaction: Add the appropriate cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of resin). Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide into a cold centrifuge tube. Add 10 volumes of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the tube (e.g., 3000 rpm for 5 min), decant the ether, and wash the peptide pellet with more cold ether two more times.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification (e.g., by RP-HPLC).
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Detected by Kaiser test or mass spec of a test cleavage) | - Steric hindrance.- Peptide aggregation on resin.- Insufficient activation/coupling time. | - Double couple the residue.- Use a more potent coupling reagent like HATU.[8]- Increase coupling time.- Consider using a more polar solvent mixture (e.g., DMF/NMP) to disrupt aggregation.[11] |
| Dehydration of Gln Side Chain (Mass loss of 18 Da) | - Use of unprotected Fmoc-Gln-OH.- Inappropriate coupling reagent (some carbodiimides are more prone). | - Always use side-chain protected Fmoc-D-Gln(Trt)-OH. [6]- Use phosphonium or aminium-based activators (HBTU, HATU). |
| Incomplete Deprotection (Mass spec shows residual Trt or tBu groups) | - Insufficient cleavage time.- Ineffective scavenger cocktail. | - Increase cleavage time to 3-4 hours.- Ensure the correct scavenger cocktail is used. TIS is effective at scavenging the trityl cation.[9] |
| Racemization | - Excessive base during activation.- Over-activation of the amino acid. | - Use a weaker base like collidine instead of DIEA, especially for sensitive residues.[7]- Minimize pre-activation time.- Use additives like Oxyma to suppress racemization. |
References
-
AAPTEC (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Introduction to Peptide Synthesis. PMC - NIH. Retrieved from [Link]
-
Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Kumar, S. K., & Brik, A. (2014). Improved Preparation of Amyloid-β Peptides Using DBU as Nα-Fmoc Deprotection Reagent. ResearchGate. Retrieved from [Link]
-
Al Musaimi, O., & Albericio, F. (2019). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH. Retrieved from [Link]
-
AAPTEC (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPTEC (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Wang, J., He, Y., Liu, Z., & Jing, Y. (2025). Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection. MDPI. Retrieved from [Link]
-
Pira, S. L., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC - NIH. Retrieved from [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Retrieved from [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Subiros-Funosas, R., et al. (2013). Side-chain protecting groups in Fmoc-based SPPS. ResearchGate. Retrieved from [Link]
-
Tantry, S., & Jayaraman, N. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PMC - NIH. Retrieved from [Link]
-
LifeTein (n.d.). D-amino acid peptides. Retrieved from [Link]
-
CEM Corporation (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
AAPTEC (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
LifeTein (n.d.). D-amino acid peptides. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2014). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]
-
Dick, F. (1994). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. PubMed. Retrieved from [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. peptide.com [peptide.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. bachem.com [bachem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
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Application Notes & Protocols: D-Glutamine tert-Butyl Ester Hydrochloride in the Study of Glutamatergic Pathways
Prepared by: Senior Application Scientist, Gemini Laboratories
Introduction: The Challenge of Studying Glutamatergic Signaling
The glutamatergic system, with glutamate as the primary excitatory neurotransmitter, is fundamental to nearly all aspects of central nervous system (CNS) function, including learning, memory, and synaptic plasticity.[1][2] Disruptions in this system are implicated in numerous neurological and psychiatric disorders.[3][4] A key metabolic pathway that sustains glutamatergic neurotransmission is the glutamate-glutamine cycle.[5][6] This cycle involves the uptake of synaptically released glutamate by astrocytes, its conversion to glutamine by the astrocyte-specific enzyme glutamine synthetase, and the subsequent transfer of glutamine back to neurons to serve as the primary precursor for replenishing the neurotransmitter pool of glutamate.[7][8]
Studying this dynamic interplay between neurons and glia presents significant technical challenges. Direct manipulation of glutamate or L-glutamine levels often triggers widespread, confounding effects on cellular metabolism and viability.[9] This necessitates the use of sophisticated molecular tools that can probe specific steps of the cycle with minimal off-target disruption. D-Glutamine tert-Butyl Ester Hydrochloride emerges as such a tool, offering unique properties to dissect the transport and metabolism of glutamine within the CNS.
Biochemical Profile and Mechanism of Action
D-Glutamine tert-Butyl Ester Hydrochloride is a chemically modified analog of glutamine. Its utility in neuroscience research stems from three key structural features:
-
D-Stereoisomer: Mammalian enzymes are highly specific for L-amino acids. While not entirely inert, D-amino acids are generally metabolized at a much slower rate.[10] This resistance to rapid enzymatic breakdown allows D-glutamine analogs to act as tracers or competitive inhibitors for transport processes without being immediately consumed in downstream metabolic pathways like protein synthesis or conversion to glutamate.[11]
-
tert-Butyl Ester: The addition of a bulky tert-butyl ester group to the carboxyl terminus significantly increases the lipophilicity of the molecule. This modification enhances its ability to permeate cell membranes, facilitating intracellular access.[12][13] Once inside the cell, non-specific esterases can cleave the ester group, releasing D-glutamine. This feature effectively makes the compound a cell-permeable prodrug of D-glutamine.
-
Hydrochloride Salt: This formulation increases the compound's solubility and stability in aqueous solutions, simplifying the preparation of stock solutions for experimental use.[14]
The primary mechanism of action for this compound in glutamatergic studies is as a probe for glutamine transporters . It can be taken up by cells, particularly neurons and astrocytes, through the same transporters that handle endogenous L-glutamine, such as the SNAT (Sodium-coupled Neutral Amino acid Transporter) and LAT (L-type Amino acid Transporter) families.[15] By using a metabolically resistant D-isomer, researchers can study the kinetics and distribution of glutamine uptake without the confounding variable of its rapid conversion to glutamate.[11]
| Property | Value / Information | Significance for Research |
| Molecular Formula | C9H19ClN2O3 | For calculating molarity of solutions. |
| Molecular Weight | 238.71 g/mol | Essential for accurate preparation of stock and working solutions.[14] |
| Solubility | Soluble in water (e.g., 0.3 g in 2 mL)[14] | Allows for the preparation of concentrated, sterile-filterable stock solutions. |
| Stability | Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[14] | Proper storage is critical to prevent degradation and ensure experimental reproducibility. |
| Purity | Typically ≥98% | High purity is essential to avoid confounding effects from contaminants. |
Visualizing the Glutamate-Glutamine Cycle and Experimental Workflow
To understand the context in which D-Glutamine tert-Butyl Ester Hydrochloride is used, it is essential to visualize the key pathways.
Caption: The Glutamate-Glutamine Cycle and point of intervention.
Caption: A typical experimental workflow for glutamatergic pathway studies.
Application Protocols
Protocol 1: In Vitro Analysis of Glutamine Uptake in Neuronal/Astrocyte Cultures
This protocol aims to characterize the effect of D-Glutamine tert-Butyl Ester Hydrochloride on glutamine uptake, which indirectly affects the availability of precursor for glutamate synthesis.
A. Materials
-
D-Glutamine tert-Butyl Ester Hydrochloride
-
Primary neuronal or astrocyte cell cultures (or a co-culture system)
-
Chemically defined, L-glutamine-free culture medium
-
L-[³H]-glutamine (radiolabeled tracer)
-
Vehicle (e.g., sterile water or artificial cerebrospinal fluid - aCSF)
-
Scintillation counter and vials
B. Stock Solution Preparation
-
Prepare a 100 mM stock solution of D-Glutamine tert-Butyl Ester Hydrochloride in sterile, nuclease-free water.
-
Confirm complete dissolution. The hydrochloride salt form enhances solubility.[14]
-
Sterile-filter the stock solution through a 0.22 µm syringe filter.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
C. Experimental Procedure
-
Plate cells (e.g., primary cortical neurons or astrocytes) in 24-well plates and culture until mature.
-
On the day of the experiment, gently wash the cells twice with pre-warmed, L-glutamine-free medium to remove endogenous glutamine.
-
Prepare treatment media. This will be the L-glutamine-free medium containing a fixed, low concentration of L-[³H]-glutamine (e.g., 4 µCi/mL) and varying concentrations of "cold" D-Glutamine tert-Butyl Ester Hydrochloride (e.g., 0, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).
-
Pre-incubate the cells for 10-15 minutes in the L-glutamine-free medium.
-
Remove the medium and add the treatment media to the respective wells.
-
Incubate for a short period (e.g., 10 minutes) at 37°C. This time should be optimized to be within the linear range of amino acid uptake.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular tracer.
-
Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
In parallel wells, perform a protein assay (e.g., BCA) to normalize the radioactivity counts to the amount of protein per well.
D. Data Analysis and Interpretation
-
The raw data will be in counts per minute (CPM). Normalize this to protein concentration (CPM/mg protein).
-
Plot the normalized CPM against the concentration of D-Glutamine tert-Butyl Ester Hydrochloride.
-
A dose-dependent decrease in L-[³H]-glutamine uptake indicates that the D-isomer analog is competing with L-glutamine for uptake via shared transporters. This provides a functional readout of the compound's ability to engage with and block the glutamine transport machinery crucial for the glutamate-glutamine cycle.
Protocol 2: Measuring Effects on Synaptic Glutamate Release in Brain Slices
This protocol uses the compound to probe the reliance of sustained synaptic activity on the glutamate-glutamine cycle.
A. Materials
-
D-Glutamine tert-Butyl Ester Hydrochloride
-
Acute brain slice preparation (e.g., hippocampus or cortex)
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂
-
Glutamate biosensor or microelectrode array for real-time glutamate measurement.[16] Alternatively, high-performance liquid chromatography (HPLC) can be used to measure glutamate in collected perfusate.[17]
-
Stimulating electrode
B. Experimental Procedure
-
Prepare acute brain slices (e.g., 300-400 µm thick) and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF.
-
Position the glutamate sensor and a stimulating electrode in the desired brain region (e.g., CA1 of the hippocampus).
-
Establish a baseline of evoked glutamate release. Deliver a train of electrical stimuli (e.g., 20 Hz for 5 seconds) and record the corresponding increase in extracellular glutamate. Repeat this every 5 minutes until a stable baseline response is achieved.
-
Switch the perfusion to aCSF containing a working concentration of D-Glutamine tert-Butyl Ester Hydrochloride (e.g., 100-500 µM).
-
Continue to evoke glutamate release every 5 minutes while the slice is perfused with the drug.
-
After a sufficient treatment period (e.g., 30-40 minutes), perform a washout by switching the perfusion back to the control aCSF.
C. Controls and Validation
-
Vehicle Control: Run a parallel experiment perfusing with aCSF containing only the vehicle to ensure that any observed rundown in the signal is not time-dependent.
-
L-Glutamine Control: In a separate experiment, co-apply an equimolar concentration of L-Glutamine with the D-isomer. If the effect of the D-isomer is due to competition at the transporter, the presence of excess L-glutamine should partially rescue the phenotype.
-
Positive Control: Use a known inhibitor of the glutamate-glutamine cycle, such as methionine sulfoximine (MSO), an inhibitor of glutamine synthetase, to validate the experimental system's sensitivity to disruptions in the cycle.[18]
D. Data Analysis and Interpretation
-
Measure the peak amplitude of the evoked glutamate release for each stimulation train.
-
Normalize the data to the average baseline response before drug application.
-
Plot the normalized glutamate release over time.
-
A gradual, time-dependent decrease in evoked glutamate release in the presence of D-Glutamine tert-Butyl Ester Hydrochloride suggests that by blocking glutamine uptake, the compound is depleting the presynaptic terminal of the necessary precursor to replenish its vesicular glutamate pool for sustained, high-frequency neurotransmission.
Trustworthiness and Self-Validation
To ensure the integrity of the results, every experiment should incorporate a self-validating design:
-
Dose-Response: Always test a range of concentrations to establish a clear dose-dependent effect. This helps rule out non-specific or toxic effects that may occur at excessively high concentrations.
-
Stereoisomer Control: The most critical control is the comparison with the L-isomer, L-Glutamine tert-butyl ester hydrochloride.[12] Since the L-isomer can be both transported and metabolized, comparing its effects to the D-isomer helps isolate the specific consequences of transporter inhibition versus metabolic supplementation.
-
Washout/Reversibility: Where possible, demonstrating that the observed effect can be reversed upon removal of the compound provides strong evidence for a specific pharmacological interaction rather than irreversible cell toxicity.
Conclusion
D-Glutamine tert-Butyl Ester Hydrochloride is a valuable pharmacological tool for the targeted investigation of glutamine transport within the complex framework of the glutamate-glutamine cycle. Its unique chemical properties—a metabolically resistant D-isomer core combined with a cell-permeable tert-butyl ester—allow researchers to dissect the contribution of glutamine uptake to the maintenance of glutamatergic neurotransmission. The protocols outlined here provide a foundation for using this compound to generate robust and interpretable data, ultimately advancing our understanding of synaptic function in both health and disease.
References
- Schousboe, A., Scafidi, S., & McKenna, M. C. (2014). Glutamine-Glutamate Cycle Flux Is Similar in Cultured Astrocytes and Brain and Both Glutamate Production and Oxidation Are Mainly Catalyzed by Aspartate Aminotransferase. Neurochemical Research, 39(6), 961–971.
- Vandenberg, R. J., & Ryan, R. M. (2013). Mechanism of inhibition of the glutamate transporter EAAC1 by the conformationally-constrained glutamate analog (+)-HIP-B. Journal of Biological Chemistry, 288(43), 30976–30986.
- He, Y., Yu, W., & Li, B. (2000). Glutamine is involved in the dependency of brain neuron survival on cell plating density in culture. Neuroscience Letters, 283(1), 41–44.
- Hussain, R., Zubair, H., & Kamal, M. A. (2024). The role of glutamate and glutamine metabolism and related transporters in nerve cells. Journal of Cellular and Molecular Medicine, 28(4), e17904.
- Krystal, J. H., Sanacora, G., & Duman, R. S. (2013).
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Otto Chemie Pvt Ltd. (n.d.). L-Glutamic acid di-tert-butyl ester hydrochloride, ≥98%. Retrieved from [Link]
- Kalivas, P. W. (2009). Glutamatergic substrates of drug addiction and alcoholism. Neuropharmacology, 56 Suppl 1, 14–22.
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ResearchGate. (n.d.). The glutamate-glutamine cycle in brain. Retrieved from [Link]
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Neuro Transmissions. (2018). 2-Minute Neuroscience: Glutamate. Retrieved from [Link]
- Uddin, M. S., Kabir, M. T., & Mamun, A. A. (2023). Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer's Disease, a Potential Therapeutic Target. Current Pharmaceutical Design, 29(15), 1143–1158.
- Hascup, K. N., & Hascup, E. R. (2015). Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology. ACS Chemical Neuroscience, 6(7), 1137–1146.
- Kennedy, R. T. (2013). Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine. Analytical Chemistry, 85(17), 8088–8095.
-
Wikipedia. (n.d.). Glutamate–glutamine cycle. Retrieved from [Link]
- de Haan, G. J., van der Velden, M., & de Boer, A. G. (2005). D-amino acids in the central nervous system in health and disease. Molecular Genetics and Metabolism, 85(3), 168–180.
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PubChem. (n.d.). Di-tert-butyl glutamate hydrochloride. Retrieved from [Link]
- Tani, H., Dringen, R., & Torgner, I. A. (2014). Impact of Inhibition of Glutamine and Alanine Transport on Cerebellar Glial and Neuronal Metabolism. Neurochemical Research, 39(6), 1038–1049.
- Andersen, J. V., & Schousboe, A. (2023). The Glutamate/GABA-Glutamine Cycle: Insights, Updates, and Advances. Neurochemical Research, 48(5), 1357–1371.
- Kim, P. M., & Suh, Y. H. (2017). D-Amino Acids in the Nervous and Endocrine Systems. Experimental Neurobiology, 26(4), 179–187.
- Pow, D. V., & Crook, D. K. (1996). Direct immunocytochemical evidence for the transfer of glutamine from glial cells to neurons: use of specific antibodies directed against the d-stereoisomers of glutamate and glutamine. Neuroscience, 70(2), 605–610.
- Pangrsic, T., & Renden, R. (2017). Optical measurement of glutamate release robustly reports short-term plasticity at a fast central synapse. Frontiers in Cellular Neuroscience, 11, 8.
- O'Donovan, S. M., & Sullivan, C. R. (2019). Advances in D-Amino Acids in Neurological Research. International Journal of Molecular Sciences, 20(15), 3743.
- Al-Majid, F., & Al-Otaibi, B. (2024). Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer. Molecules, 29(1), 123.
- Singh, S., & Singh, V. K. (2023). Dendrimer-Conjugated Glutamine Antagonist, D-TTM020, Ameliorates Brain Immune Dysregulation and Improves Neurobehavioral Deficits in the Mecp2-Deficient Mouse Model. Pharmaceutics, 15(7), 1888.
- Deuschle, K., & Okumoto, S. (2005). Detection of glutamate release from neurons by genetically encoded surface-displayed FRET nanosensors. Proceedings of the National Academy of Sciences, 102(24), 8543–8548.
-
ResearchGate. (2015). How can I detect changes in glutamate release?. Retrieved from [Link]
- Al-Hussain, F. A. (2023). Amino Acids that Play an Important Role in the Functioning of the Nervous System Review.
- Turovsky, E., & Turovska, B. (2016). Hypoosmotic swelling modifies glutamate-glutamine cycle in the cerebral cortex and in astrocyte cultures. Journal of Neurochemistry, 138(5), 701–712.
- Sharma, G., & Nag, A. (2021). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 64(20), 15049–15062.
- Barnett, N. L., & Pow, D. V. (2000). Effects of inhibiting glutamine synthetase and blocking glutamate uptake on b-wave generation in the isolated rat retina. Visual Neuroscience, 17(5), 759–768.
- Gallocchio, F., & Zagni, E. (2021). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Archives of Toxicology, 95(8), 2635–2651.
-
Parenti, C. (2016). Watching at the « D » side: D-amino acids and their significance in neurobiology. Retrieved from [Link]
- Wang, J. R., & Wang, Z. J. (2022). Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine. Magnetic Resonance in Medicine, 87(5), 2197–2208.
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Protocol for Acid-Catalyzed Deprotection of tert-Butyl Groups in Peptide Synthesis
This comprehensive guide provides a detailed protocol for the deprotection of tert-butyl (tBu) groups in peptide synthesis, a critical step in obtaining the final, unprotected peptide. This document is intended for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). It offers an in-depth exploration of the underlying chemical principles, practical experimental procedures, and strategies to mitigate common side reactions, ensuring high peptide purity and yield.
The Role and Rationale of the tert-Butyl Protecting Group
In modern peptide synthesis, particularly within the widely adopted Fmoc/tBu orthogonal strategy, the tert-butyl group serves as a cornerstone for protecting the side chains of various amino acids.[1][2] Its utility stems from its acid lability, allowing for its removal under conditions that leave the base-labile Fmoc group on the N-terminus and the peptide-resin linkage intact during the iterative process of peptide chain elongation.[1] The tert-butyl group is commonly used to protect the side chains of aspartic acid (Asp), glutamic acid (Glu), serine (Ser), threonine (Thr), and tyrosine (Tyr), among others.[2][3]
The selection of the tBu group is a strategic choice rooted in the principle of orthogonality . This principle dictates that the various protecting groups used in a synthesis must be removable under distinct chemical conditions, thereby allowing for selective deprotection at specific stages.[1] In the Fmoc/tBu strategy, the Fmoc group is removed by a base (commonly piperidine), while the tBu and other acid-labile side-chain protecting groups are removed in the final "global deprotection" step using a strong acid, typically trifluoroacetic acid (TFA).[1][4]
The Mechanism of Acid-Catalyzed tert-Butyl Deprotection
The cleavage of the tert-butyl group is an acid-catalyzed process that proceeds via a stable carbocation intermediate. The generally accepted mechanism involves the following key steps:[5][6]
-
Protonation: The oxygen atom of the tert-butyl ether or ester is protonated by a strong acid, such as TFA.
-
Carbocation Formation: The protonated group becomes a good leaving group, leading to the cleavage of the carbon-oxygen bond and the formation of a highly stable tertiary carbocation (the tert-butyl cation).
-
Deprotonation/Trapping: The tert-butyl cation can then be deprotonated to form isobutylene or trapped by a nucleophile (a "scavenger").[7]
This mechanism's efficiency is crucial for achieving high yields of the desired peptide. However, the generation of the reactive tert-butyl cation is also the primary source of potential side reactions.[1]
Caption: Workflow for tert-butyl deprotection.
Monitoring Deprotection and Troubleshooting
The completeness of the deprotection reaction is paramount for obtaining a homogenous final product.
-
Monitoring: A small aliquot of the cleavage mixture can be taken at different time points, precipitated, and analyzed by HPLC and mass spectrometry to monitor the progress of the reaction. The disappearance of protected peptide peaks and the appearance of the desired product peak are indicative of reaction completion.
-
Incomplete Deprotection: If deprotection is incomplete, extending the reaction time or slightly increasing the temperature (with caution, as this can also increase side reactions) may be necessary. [8]In some cases, a second treatment with fresh cleavage cocktail can be performed. Sluggish deprotection can sometimes be observed for sterically hindered residues or long peptide sequences. [8]* Excessive Side Products: If significant side products are observed, the composition of the scavenger cocktail should be re-evaluated. The use of more effective or a combination of scavengers is recommended. For instance, a two-step cleavage with varying TFA concentrations and scavenger compositions has been shown to be beneficial for complex, cysteine-containing peptides. [9]
Conclusion
The deprotection of tert-butyl groups is a critical and often challenging step in peptide synthesis. A thorough understanding of the underlying chemical mechanism, the potential for side reactions, and the strategic use of scavengers are essential for success. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and optimize their deprotection strategies, ultimately leading to the synthesis of high-purity peptides for a wide range of applications in research and drug development.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]
- Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 18(3), 438-444. Retrieved from [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]
-
Stetsenko, D. A., & Palladino, P. (2012). Supporting Information New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Cell Permeability Profiling of D-Glutamine tert-Butyl Ester Hydrochloride
Abstract & Strategic Context
This application note details the methodology for assessing the cellular permeability of D-Glutamine tert-Butyl Ester Hydrochloride (H-D-Gln-OtBu·HCl) . Unlike its L-isomer counterpart, which is rapidly metabolized into the Krebs cycle, the D-isomer serves as a metabolically stable probe for non-canonical glutaminergic signaling (e.g., NMDA receptor modulation) and bacterial peptidoglycan synthesis studies.
The tert-butyl ester modification serves a critical physicochemical function: it masks the ionizable
Key Mechanistic Objectives
-
Quantify Passive Diffusion: Determine if the tert-butyl group sufficiently drives passive transport across lipid bilayers (PAMPA).[1]
-
Assess Cellular Uptake & Efflux: Evaluate transport kinetics in polarized Caco-2 monolayers.
-
Determine Intracellular Stability: Verify whether the tert-butyl ester acts as a "Trojan Horse" (cleaved intracellularly to release D-Gln) or remains a stable, intact probe.[1]
Mechanism of Action & Transport Logic
The following diagram illustrates the theoretical transport pathway. The tert-butyl ester allows the molecule to permeate the membrane directly. Once intracellular, the molecule faces two potential fates: retention as the ester or hydrolysis by non-specific esterases to free D-Glutamine.
Figure 1: Theoretical transport mechanism.[1] The tert-butyl ester facilitates entry.[1] Intracellular fate depends on the specific esterase activity toward the bulky tert-butyl group.
Pre-Experimental Validation: Chemical Stability
tert-Butyl esters are sterically bulky and generally more resistant to enzymatic and chemical hydrolysis than methyl or ethyl esters.[1] Before cell assays, you must determine the compound's stability in the assay buffer to distinguish chemical degradation from cellular metabolism.
Protocol:
-
Preparation: Dissolve D-Gln-OtBu·HCl to 10 µM in HBSS (pH 7.4).
-
Incubation: Incubate at 37°C for 0, 1, 2, and 4 hours.
-
Analysis: Analyze by LC-MS/MS.
-
Monitor: Loss of Parent (Ester) and gain of Product (Free D-Gln).[1]
-
Acceptance Criteria: < 5% degradation over 4 hours. If degradation is high, the permeability values (
) will be confounded.
-
Protocol A: High-Throughput Screening (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion , eliminating transporter effects.[2] This is the primary screen to validate the lipophilicity hypothesis.
Materials
-
Donor Plate: 96-well filter plate (0.45 µm PVDF).[1]
-
Artificial Membrane: 1% (w/v) Lecithin in Dodecane.[1]
-
Buffer: PBS or HBSS (pH 7.4).
Step-by-Step Methodology
-
Membrane Coating: Carefully pipette 5 µL of the Lecithin/Dodecane mixture onto the porous membrane of the donor plate. Ensure the liquid spreads evenly without air bubbles.
-
Donor Preparation: Prepare a 50 µM solution of D-Gln-OtBu·HCl in HBSS. Add 150 µL to the Donor wells.
-
Acceptor Preparation: Add 300 µL of blank HBSS to the Acceptor wells.
-
Assembly & Incubation: Place the donor plate on top of the acceptor plate ("sandwich"). Incubate at 25°C for 5 hours in a humidity chamber (to prevent evaporation).
-
Harvest: Separate plates. Transfer 100 µL from both Donor and Acceptor wells to HPLC vials.
-
Quantification: Analyze via LC-MS/MS (MRM mode).
Data Analysis (PAMPA):
Calculate Effective Permeability (
Protocol B: Mechanistic Profiling (Caco-2 Assay)
The Caco-2 assay is the gold standard for predicting human intestinal absorption. It accounts for passive diffusion, potential carrier-mediated uptake (though likely low for the ester), and efflux (P-gp/BCRP).
Cell Culture Requirements[1][4][5][6]
-
Cells: Caco-2 (ATCC HTB-37), passage 40–60.
-
Differentiation: 21 days on Transwell® polycarbonate inserts (0.4 µm pore size).
-
Integrity Check: Transepithelial Electrical Resistance (TEER) must be > 300
.
Workflow Diagram
Figure 2: Caco-2 Bidirectional Transport Workflow.[1]
Detailed Procedure
-
Preparation: Wash monolayers twice with warm HBSS.[1]
-
Dosing:
-
A-to-B (Apical to Basolateral): Add 10 µM D-Gln-OtBu·HCl to the Apical chamber (0.5 mL). Add blank buffer to Basolateral (1.5 mL).
-
B-to-A (Basolateral to Apical): Add 10 µM D-Gln-OtBu·HCl to the Basolateral chamber. Add blank buffer to Apical.
-
-
Sampling: At
and min, withdraw 100 µL from the receiver compartment and replace with fresh buffer. -
Lysate Analysis (Critical Step): At the end of the experiment, wash filters 3x with ice-cold PBS. Add 200 µL Methanol/Water (50:50) to lyse cells. Scrape and collect. This determines if the ester accumulates inside the cell or is hydrolyzed.
Data Analysis (Caco-2):
Calculate Apparent Permeability (
Efflux Ratio (ER):
-
ER < 2: Passive diffusion dominates (Expected for D-Gln-OtBu).
-
ER > 2: Substrate for efflux transporters (P-gp/BCRP).
Analytical Considerations (LC-MS/MS)
Differentiation between the ester and the free acid is paramount.
| Analyte | Polarity | MRM Transition (Example) | Retention Time |
| D-Gln-OtBu (Ester) | Positive ( | Late (Hydrophobic) | |
| D-Gln (Free Acid) | Positive ( | Early (Polar) |
Note: The tert-butyl cation (
Troubleshooting & Expected Outcomes
| Observation | Root Cause | Corrective Action |
| Low Recovery (< 70%) | Non-specific binding to plastic or rapid hydrolysis.[1] | Use glass inserts or BSA-coated plates. Check stability in buffer alone. |
| High Free D-Gln in Receiver | Extracellular hydrolysis (unlikely) or rapid intracellular hydrolysis followed by efflux.[1] | Add esterase inhibitors (e.g., BNPP) to confirm enzymatic cleavage. |
| Low | Tight junctions impermeable to large ester; or compound precipitating.[1] | Verify solubility limits. Confirm PAMPA results (if PAMPA is high but Caco-2 low, efflux or metabolism is active). |
References
-
Hubatsch, I., et al. (2007).[1] Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[5][4] Nature Protocols, 2(9), 2111–2119. Link
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Foundational text on PAMPA/Caco-2 correlations).
-
Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. Link
-
Beaumont, K., et al. (2003).[1] Screening methods for the determination of esterase hydrolytic activity. Current Drug Metabolism, 4(6), 461-485. (Reference for ester stability testing).
Sources
- 1. Glutamine t-butyl ester | C9H18N2O3 | CID 5287779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PAMPA | Evotec [evotec.com]
- 3. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. enamine.net [enamine.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Aggregation of Hydrophobic Peptides During Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the most persistent challenges in solid-phase peptide synthesis (SPPS): the aggregation of hydrophobic peptides. My goal is to equip you with the knowledge to not only troubleshoot but also proactively design syntheses to mitigate these issues.
Introduction: The Root of the Problem
Hydrophobic peptides, particularly those rich in residues like Val, Ile, Leu, and Phe, have a natural tendency to self-associate.[1][2] During SPPS, as the peptide chain elongates on the solid support, it can fold into secondary structures like β-sheets, stabilized by intermolecular hydrogen bonds.[3] This on-resin aggregation leads to poor solvation of the growing peptide, which in turn hinders the access of reagents for both deprotection and coupling steps.[2][4] The consequences are stark: incomplete reactions, failed sequences, and challenging purifications.[4]
This guide will walk you through identifying the signs of aggregation and provide a multi-faceted approach to overcoming it, from optimizing your synthesis chemistry to employing advanced, structure-disrupting building blocks.
Frequently Asked Questions (FAQs)
Q1: What are the tell-tale signs of on-resin aggregation during my synthesis?
A1: The most common indicator of aggregation is a noticeable shrinking of the resin bed. A well-solvated peptide-resin will appear swollen and allow for easy agitation. When aggregation occurs, the resin beads clump together and may stick to the walls of the reaction vessel.[5] You may also observe a significant slowdown or failure of deprotection and coupling reactions, which can be confirmed by a positive Kaiser test after extended reaction times.
Q2: Can I predict if my peptide sequence is likely to aggregate?
A2: While not always perfectly predictable, certain sequence characteristics are strong indicators of potential aggregation.[4] Peptides with a high content of hydrophobic and β-branched amino acids (Val, Ile, Thr) are particularly prone to aggregation.[1][2] Additionally, sequences containing glycine can sometimes promote the formation of β-sheet structures, further exacerbating the issue.[1][2] It's generally a good practice to be proactive with sequences containing stretches of 5-6 hydrophobic residues.
Q3: I'm facing a difficult synthesis. What is the simplest first step I can take to try and resolve aggregation?
A3: One of the most straightforward initial strategies is to change your primary solvent. If you are using N,N-Dimethylformamide (DMF), switching to N-Methyl-2-pyrrolidone (NMP) can be beneficial.[6] NMP has a lower polarity than DMF and can improve the solvation of hydrophobic peptide chains, which may be sufficient to disrupt aggregation in less severe cases.[6] Another approach is to use a "magic mixture" of DCM/DMF/NMP (1:1:1), which has proven effective for many difficult sequences.[1][2]
In-Depth Troubleshooting Guides
Guide 1: Optimizing Core Synthesis Parameters
The foundation of a successful synthesis, especially for difficult sequences, lies in the careful selection of core parameters.
Solvent and Reagent Selection
The choice of solvent is critical for maintaining peptide-resin solvation.[7] While DMF is a standard, other polar, aprotic solvents can be more effective at preventing interchain hydrogen bonding.[1][2]
| Solvent/Additive | Application Notes | Rationale |
| N-Methyl-2-pyrrolidone (NMP) | A good first-line alternative to DMF for hydrophobic sequences.[6] | NMP's lower polarity can better solvate the growing hydrophobic peptide chain.[6] |
| Dimethyl Sulfoxide (DMSO) | Often used as a 25% additive in DMF to disrupt secondary structures. | DMSO is a strong hydrogen bond acceptor, interfering with interchain associations. |
| "Magic Mixture" (DCM/DMF/NMP 1:1:1) | A powerful solvent combination for particularly stubborn aggregations.[1][2] | The blend of solvents with varying polarities provides a robust solvation environment. |
| Chaotropic Agents (e.g., LiCl, KSCN) | Can be added to the coupling mixture or used as a wash to break up aggregates. | These salts disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds.[8] |
Elevated Temperatures (Microwave and Conventional Heating)
Increasing the reaction temperature is a highly effective method for disrupting secondary structures and accelerating reaction kinetics.[3]
-
Mechanism of Action: Heat provides the necessary energy to break the hydrogen bonds that hold aggregated peptide chains together, improving reagent accessibility.[3]
-
Practical Application: Both microwave and conventional heating can be used to achieve excellent purities for difficult sequences, with temperatures around 86°C being effective for both coupling and deprotection steps.[9][10]
-
A Word of Caution: High temperatures can increase the risk of racemization, particularly for sensitive residues like Cys and His.[3][9][10] Gradient heating, where the temperature is slowly increased, can mitigate this by allowing the bulk of the coupling to occur at lower temperatures.[3]
Guide 2: Strategic Sequence and Backbone Modifications
When optimizing synthesis parameters is insufficient, direct modification of the peptide backbone is a powerful, targeted approach. These methods work by temporarily introducing "kinks" or protecting groups that disrupt the formation of regular secondary structures.
Pseudoproline Dipeptides
Pseudoproline dipeptides are one of the most effective tools for preventing aggregation.[11] They are created from Ser, Thr, or Cys residues and introduce a proline-like turn into the peptide backbone, which effectively breaks up β-sheet formation.[4][11][12]
-
How they work: By replacing a Ser or Thr residue and its preceding amino acid with the corresponding pseudoproline dipeptide, you introduce a structure-disrupting element.[13] This modification is fully reversible and the native sequence is restored during the final TFA cleavage.[4][13]
Sources
- 1. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. biotage.com [biotage.com]
- 7. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. bachem.com [bachem.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Optimizing Coupling of Sterically Hindered Amino Acids
Status: Operational
Lead Scientist: Senior Application Specialist
Topic: Steric Hindrance in Peptide Synthesis (N-Methylation, Aib,
Welcome to the Support Center
You are likely here because your standard DIC/Oxyma or HBTU protocols are yielding deletion sequences, truncated peptides, or low crude purity. Coupling sterically hindered amino acids—specifically
This guide is structured to troubleshoot your specific failure modes and provide validated protocols to overcome the energy barrier imposed by steric clash.
Module 1: Diagnostic Hub
"Why is my coupling failing?"
Before changing reagents, determine if the failure is due to chemical sterics (the amino acid itself) or physical aggregation (the peptide chain folding).
Troubleshooting Logic Flow
Use this decision matrix to diagnose the root cause of your low yield.
Figure 1: Diagnostic logic for distinguishing between aggregation-induced failure and steric hindrance.
Module 2: Reagent Selection & Chemistry
"What chemistry should I use?"
Standard carbodiimides (DIC) are often too slow for hindered systems, leading to capping or termination before the coupling completes. You must use Phosphonium or Uronium salts with superior leaving groups.[1]
The "Big Three" for Hindered Couplings
| Reagent | Class | Mechanism Advantage | Best Use Case | Risk Profile |
| COMU | Uronium | Based on Oxyma Pure .[2][3] The morpholino group enhances solubility and stability.[4][5] safer than benzotriazoles.[4][5] | General Hindered Coupling. Excellent for microwave SPPS.[3] | Hydrolyzes in DMF over time (48h+). Make fresh. |
| HATU | Uronium | Generates HOAt . The pyridine nitrogen creates a neighboring group effect (anchimeric assistance) that boosts reaction rate ~10-100x over HBTU. | Severe Hindrance. The "Gold Standard" for difficult sequences. | Explosive potential (HOAt).[3][4] High racemization risk if base is excessive. |
| PyAOP | Phosphonium | Phosphonium salt of HOAt . Avoids guanidinylation of the amine (a side reaction common with HATU/HBTU in slow couplings). | N-Methyl to N-Methyl. When the coupling is extremely slow (>1 hr). | Expensive. Same explosive/allergy risks as HATU. |
Expert Insight: Why PyAOP for N-Methylation?
When coupling to a secondary amine (N-methyl), the nucleophile is sterically crowded. The reaction is slow. If you use HATU (a uronium salt), the unreacted amine can attack the uronium moiety itself, forming a guanidinium byproduct which permanently terminates the chain. PyAOP is a phosphonium salt; it cannot form guanidines, making it safer for prolonged reaction times [1].
Module 3: Optimized Protocols
"How do I execute the experiment?"
Protocol A: Microwave-Assisted Coupling (The Standard)
Microwave irradiation is the single most effective tool for overcoming the activation energy of Aib or N-Me couplings.
Reagents:
-
Activator: 0.5 M COMU in DMF (Prepare immediately before use).
-
Base: 1.0 M DIEA (Diisopropylethylamine) in NMP.
-
Amino Acid: 0.2 M Fmoc-AA-OH in DMF.
Workflow:
-
Wash: Wash resin 3x with DMF.
-
Add: Add Amino Acid (5 eq), COMU (5 eq), and DIEA (10 eq).
-
Note: Pre-activation is generally NOT recommended for uronium salts to avoid epimerization; add base in situ.
-
-
Microwave Cycle:
-
Temp: 75°C (Use 50°C for Cys/His to prevent racemization).
-
Power: 30-50 Watts (maintain temperature).
-
Time: 5 minutes (Standard) / 10 minutes (Aib/N-Me).
-
-
Wash: Wash resin 3x DMF.
-
Monitor: Perform a micro-cleavage and check via UPLC-MS. Colorimetric tests (Kaiser) are unreliable for secondary amines.
Protocol B: The "Nuclear Option" (Acid Fluorides)
If Aib-Aib or N-Me-N-Me coupling fails via microwave, switch to Acid Fluorides . They are smaller electrophiles than OAt/Oxyma esters and suffer less steric clash.
Reagents:
Workflow:
-
Dissolve Fmoc-AA-OH (5 eq) and TFFH (5 eq) in dry DMF.
-
Add DIEA (10 eq) to generate the acid fluoride in situ.
-
Add to resin immediately.
-
React for 60 minutes at room temperature (or 45°C).
-
Causality: The fluoride leaving group is small and the C-F bond is highly reactive toward amines, bypassing the bulk of the activating group [2].
Module 4: Specific "Boss Fight" Scenarios
Scenario 1: The Aib-Aib Junction
The Issue: The "Gem-Dimethyl Effect." The two methyl groups on the alpha-carbon create a rigid, sterically crowded environment that repels the incoming activated amino acid. The Fix:
-
Do not use DIC. It is too slow.
-
Use COMU/Microwave: 90°C for 10 minutes has been shown to drive this coupling to near completion [3].
-
Double Couple: Perform the coupling twice with fresh reagents.
Scenario 2: N-Methyl to N-Methyl Coupling
The Issue: You are coupling an N-methylated amino acid onto an N-methylated amine. The nucleophile is hindered (secondary amine) AND the electrophile is hindered. The Fix:
-
Switch to PyAOP. As mentioned in Module 2, this prevents guanidinylation during this very slow reaction.
-
Solvent Switch: Use NMP (N-methylpyrrolidone) instead of DMF. NMP swells the resin better and solvates hydrophobic protected peptides more effectively, reducing aggregation which compounds the steric problem.
Scenario 3: Racemization Control
The Issue: High-activity reagents (HATU/COMU) + High Temperature = High Racemization risk (especially for Cys, His, Phe). The Fix:
-
Base Swap: Replace DIEA with TMP (2,4,6-Trimethylpyridine / Collidine) .
-
Mechanism: Collidine is a weaker, more sterically hindered base. It is sufficient to deprotonate the carboxylic acid for activation but too hindered to abstract the
-proton from the amino acid, significantly reducing enantiomerization [4].
References
-
BenchChem. (2025).[1] Choosing the Right Coupling Reagent for Hindered Amino Acids.[1][3]Link
-
National Institutes of Health (NIH). (2009). COMU: A third generation of uronium-type coupling reagents.[2][4][5]Link
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[7]Link
-
Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link
-
Royal Society of Chemistry. (2015). Microwave-assisted Peptide Synthesis.[3][7][8]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry Analysis of Incomplete Deprotection Side Products
Welcome to the technical support center dedicated to resolving challenges in the mass spectrometry analysis of synthetic biomolecules. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected results when analyzing synthetic oligonucleotides and peptides. Incomplete removal of protecting groups during synthesis is a frequent source of impurities that can complicate data interpretation and impact the efficacy and safety of therapeutic candidates.[1][2][3]
This resource provides in-depth, experience-driven guidance to help you identify, troubleshoot, and characterize these common side products with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of troubleshooting incomplete deprotection.
Q1: What is incomplete deprotection and why is it a problem?
A: Incomplete deprotection refers to the failure to remove all temporary chemical moieties, known as protecting groups, from a synthetic oligonucleotide or peptide after synthesis is complete.[4][5] These groups shield reactive functional groups on amino acids and nucleotides during the stepwise synthesis process.[6] If not fully cleaved, the final product will be a heterogeneous mixture containing the desired molecule along with variants that still carry these protecting groups.[4] These residual impurities alter the mass and physicochemical properties of the molecule, potentially affecting its biological activity and making accurate characterization difficult.[7][8]
Q2: How do incomplete deprotection side products appear in a mass spectrum?
A: In a mass spectrum, products of incomplete deprotection typically appear as peaks with a higher mass-to-charge ratio (m/z) than the expected peak for the fully deprotected target molecule.[4] The mass difference between the unexpected peak and the target peak corresponds to the molecular weight of the residual protecting group(s). For example, a common benzoyl protecting group on dA or dC in oligonucleotide synthesis will add 104 Daltons to the mass of the final product if not removed.[9]
Q3: Which mass spectrometry techniques are best suited for identifying these side products?
A: Both Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are routinely used.[4]
-
ESI-MS is particularly powerful, especially when coupled with liquid chromatography (LC-MS), as it can separate impurities from the main product before mass analysis and generates multiply charged ions, allowing for the analysis of large molecules on instruments with a limited m/z range.[1][10]
-
MALDI-TOF MS is a rapid technique that primarily produces singly charged ions, simplifying spectral interpretation.[11][12] However, care must be taken as some acidic matrices used in MALDI can cause unintended on-plate deprotection of acid-labile groups, complicating the analysis.[13]
Q4: Can incomplete N-terminal deprotection in peptide synthesis be identified by MS?
A: Yes. In Fmoc-based solid-phase peptide synthesis (SPPS), failure to remove the N-terminal Fmoc group leads to a significant mass addition (+222.2 Da). This is readily detectable by MS. Similarly, in Boc-based synthesis, incomplete deprotection of the N-α-amino group can lead to deletion sequences where the next amino acid fails to couple, which is also detectable as a mass loss corresponding to the missing residue.[14]
Part 2: Troubleshooting Guide for Unexpected Mass Peaks
When your mass spectrum shows peaks that you can't account for, a systematic approach is crucial. This guide provides a logical workflow to diagnose the issue.
Initial Assessment Workflow
Use this workflow to determine the likely origin of unexpected peaks in your spectrum.
Caption: Troubleshooting workflow for unexpected MS peaks.
Issue 1: A consistent peak appears at M + [specific mass]
-
Causality: This is the classic signature of incomplete deprotection. The mass shift directly corresponds to a protecting group that was not cleaved during the final deprotection step.[4] The reasons for this failure can range from degraded reagents to insufficient reaction time or temperature.[15][16] For example, using an old bottle of ammonium hydroxide can lead to incomplete deprotection in oligonucleotide synthesis because the concentration of ammonia gas in the solution has decreased.[15]
-
Troubleshooting Steps:
-
Identify the Protecting Group: Calculate the mass difference between your observed peak and the expected product mass. Compare this value to the masses of all protecting groups used in your synthesis. (See tables below).
-
Verify Deprotection Reagents: Ensure your deprotection reagents (e.g., TFA for peptides, ammonium hydroxide or AMA for oligonucleotides) are fresh and have been stored correctly.[15]
-
Optimize Deprotection Conditions: Incomplete side-chain deprotection is a common cause of synthesis failure for long peptides. Consider extending the deprotection time or increasing the temperature within the recommended limits for your specific sequence and protecting groups.[16]
-
Assess Steric Hindrance: For peptides, certain sequences can create sterically hindered environments that slow down deprotection.[17] If a problematic residue is known, using a more labile protecting group during synthesis or modifying deprotection conditions may be necessary.
-
Table 1: Common Protecting Groups in Oligonucleotide Synthesis
| Protecting Group | Protected Base(s) | Mass Addition (Da) |
| Benzoyl (Bz) | dA, dC | 104.1 |
| Isobutyryl (iBu) | dG | 70.1 |
| Acetyl (Ac) | dC | 42.0 |
| Phenoxyacetyl (Pac) | dA | 134.1 |
| 4,4'-Dimethoxytrityl (DMTr) | 5'-hydroxyl | 302.3 |
| 2-Cyanoethyl | Phosphate | 53.0 |
| tert-Butyldimethylsilyl (TBDMS/TBS) | 2'-hydroxyl (RNA) | 114.2 |
Source: Data compiled from various synthesis manuals and supplier documentation.[5][9][18]
Table 2: Common Side-Chain Protecting Groups in Fmoc Peptide Synthesis
| Protecting Group | Protected Amino Acid(s) | Mass Addition (Da) |
| Trityl (Trt) | Asn, Gln, His | 242.3 |
| t-Butyl (tBu) | Asp, Glu, Ser, Thr, Tyr | 56.1 |
| Boc (tert-butyloxycarbonyl) | Lys, Trp | 100.1 |
| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Arg | 252.3 |
| Acm (Acetamidomethyl) | Cys | 71.1 |
Source: Data compiled from established peptide synthesis literature.
Issue 2: Multiple unexpected peaks or a "forest" of peaks are observed
-
Causality: While this can result from multiple incomplete deprotection events, it may also indicate more systemic issues such as poor ionization, sample contamination, or in-source fragmentation. In ESI-MS, high salt content can lead to numerous cation adducts (e.g., Na+, K+), which splits the ion current across many peaks, reduces sensitivity, and broadens the signals.[10]
-
Troubleshooting Steps:
-
Evaluate Sample Purity: Before blaming deprotection, ensure the sample is properly desalted. High salt concentrations are a common cause of poor ESI-MS data quality.[10]
-
Check for Cation Adducts: Look for repeating patterns of peaks separated by ~22 Da (Na+ instead of H+) or ~38 Da (K+ instead of H+). If present, improve the desalting/purification protocol.
-
Optimize MS Source Conditions: Harsh conditions in the MS source (high voltages, high temperature) can cause the molecule to fragment before it reaches the mass analyzer. This is known as in-source fragmentation. Systematically reduce source voltages and temperatures to see if the unexpected peaks diminish.[19]
-
Review Chromatography: If using LC-MS, poor chromatographic separation can lead to co-elution of multiple impurities, resulting in a complex, overlapping mass spectrum.[3] Optimize your LC gradient and consider using a different column chemistry (e.g., ion-pair reversed-phase for oligonucleotides).[1][20]
-
Part 3: Experimental Protocols
These protocols provide a validated starting point for analyzing your synthetic products.
Protocol 1: LC-MS Analysis of Oligonucleotides
This protocol is designed for the routine analysis of synthetic oligonucleotides and their deprotection-related impurities using ion-pair reversed-phase LC-MS.
1. Sample Preparation: a. Dissolve the crude or purified oligonucleotide pellet in nuclease-free water to a final concentration of ~10-20 pmol/µL. b. Vortex briefly to ensure the sample is fully dissolved. c. Centrifuge the sample to pellet any insoluble material. d. Transfer the supernatant to an appropriate autosampler vial.
2. LC-MS System Configuration: a. LC System: A biocompatible UPLC/HPLC system is recommended to minimize metal-ion interactions.[20] b. Column: Agilent AdvanceBio Oligonucleotide or equivalent. c. Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP), 5 mM Triethylamine (TEA) in water. d. Mobile Phase B: 100 mM HFIP, 5 mM TEA in methanol. e. Mass Spectrometer: ESI-QTOF or ESI-Orbitrap operating in negative ion mode.[14]
3. Method Parameters: a. Flow Rate: 0.3 mL/min. b. Column Temperature: 55-65 °C. c. Gradient: A shallow gradient is crucial for separating failure sequences from the full-length product. A typical gradient might be 20-40% B over 15 minutes. d. Injection Volume: 1-5 µL. e. MS Scan Range: 400-2500 m/z. f. Source Parameters:
- Spray Voltage: 3.5-4.5 kV
- Capillary Temperature: 300-320 °C[14]
- Tune instrument for optimal sensitivity in the expected m/z range.
4. Data Analysis: a. Use a deconvolution algorithm to convert the multiply charged spectrum into a zero-charge mass spectrum. This will show the molecular weights of all species present. b. Identify the peak corresponding to the expected mass of your full-length oligonucleotide. c. Search for peaks with masses corresponding to the target mass + the mass of any protecting groups used in the synthesis. Software like Agilent MassHunter BioConfirm or Shimadzu LabSolutions Insight Biologics can automate this process.[21][22]
Protocol 2: Direct Infusion ESI-MS for Peptides
For a quick assessment of peptide purity and major deprotection failures, direct infusion is a rapid method.
1. Sample Preparation: a. Dissolve the lyophilized peptide in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a concentration of 1-10 pmol/µL. Formic acid is preferred over TFA for MS analysis as it causes less ion suppression.[23] b. Ensure the peptide is fully dissolved.
2. MS System Configuration: a. Mass Spectrometer: ESI-QTOF, ESI-ion trap, or triple quadrupole operating in positive ion mode. b. Infusion: Use a syringe pump for stable sample delivery at a flow rate of 5-10 µL/min.
3. Method Parameters: a. MS Scan Range: 300-2000 m/z. b. Source Parameters:
- Spray Voltage: 3.0-4.0 kV
- Capillary Temperature: 250-300 °C
- Cone/Capillary Voltage: Optimize to minimize in-source fragmentation while maintaining good signal. Start around 30 V.[14]
4. Data Analysis: a. Observe the charge state envelope for the peptide. The most abundant peaks will correspond to the [M+nH]n+ ions. b. Deconvolute the spectrum to determine the molecular weight. c. Compare the observed mass to the theoretical mass. Look for additional mass peaks corresponding to incomplete side-chain or N-terminal deprotection.
MS/MS Fragmentation for Localization
If an incomplete deprotection is identified, tandem mass spectrometry (MS/MS) can often pinpoint the exact location of the residual protecting group.
Caption: MS/MS workflow for localizing a residual protecting group.
-
Principle: By isolating the ion corresponding to the incompletely deprotected molecule and fragmenting it, you can generate a series of product ions.[24] For peptides, this creates b- and y-ion series; for oligonucleotides, a- and w-ion series are common.[25] The mass of the protecting group will be observed on the fragment ion that retains it, revealing its position in the sequence. Collision-induced dissociation (CID) is the most common fragmentation method.[24]
References
-
Lange, M., et al. (2024). Investigation of Impurities in Peptide Pools. Molecules, 29(5), 1123. [Link]
-
A Guide To Troubleshooting Mass Spectrometry. (2021, January 4). GenTech Scientific. [Link]
-
Deprotection Guide. (n.d.). Glen Research. [Link]
-
Oligonucleotide Analysis by LC and LC-MS. (2023, October 31). Shimadzu Scientific Instruments [Video]. YouTube. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc. [Link]
-
Analysis of Oligonucleotide Impurities on the BioAccord System with ACQUITY Premier. (n.d.). Waters. [Link]
-
Hobbick, J. (2024). MASS SPECTRUM ANALYSIS OF OLIGONUCLEOTIDE IMPURITIES USED IN BLOOD SCREENING DIAGNOSTICS TO IMPROVE HANDLING AND MANUFACTURING METHODS. CSU ScholarWorks. [Link]
-
Brown, T., & Brown, D. (n.d.). RNA oligonucleotide synthesis. Nucleic Acids Book. ATDBio. [Link]
-
Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention. (2019, October 10). Agilent. [Link]
-
Beverly, M., et al. (2018). Tandem mass spectrometric sequence characterization of synthetic thymidine-rich oligonucleotides. Journal of Mass Spectrometry, 53(10), 999-1007. [Link]
-
Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). (2023, August 29). SCIEX [Video]. YouTube. [Link]
-
Serrano, L., et al. (2022). Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach. Computers in Biology and Medicine, 148, 105879. [Link]
-
An Integrated Workflow for the Analysis of Oligonucleotides and Their Impurities by Agilent High-Resolution LC/(Q-)TOF Mass Spectrometry. (n.d.). Agilent. [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. [Link]
-
In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. (n.d.). Glen Research. [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. [Link]
-
Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. [Link]
-
Protecting Groups in Oligonucleotide Synthesis. (n.d.). Springer Nature Experiments. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
-
Interpretation of oligonucleotide mass spectra for determination of sequence using electrospray ionization and tandem mass spectrometry. (1994). Journal of the American Society for Mass Spectrometry, 5(11), 958-965. [Link]
-
Protein identification by MALDI-TOF-MS peptide mapping: a new strategy. (2001). Analytical Chemistry, 73(15), 3697-3704. [Link]
-
Applications of ESI-MS for peptides. (n.d.). [Link]
-
Steckbeck, S., et al. (2014). Identification of materials' binding peptide sequences guided by a MALDI-ToF MS depletion assay. RSC Advances, 4(11), 5426-5436. [Link]
-
Mass Spectrometry Analysis of Oligonucleotide Syntheses. (n.d.). Eurofins Genomics. [Link]
-
Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International Journal of Peptide and Protein Research, 43(1), 1-9. [Link]
-
CHAPTER 2 Protection of Nucleosides for Oligonucleotide Synthesis. (n.d.). [Link]
-
LCMS Analysis of oligonucleotides. (n.d.). ResolveMass Laboratories Inc. [Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2019). Molecules, 24(19), 3505. [Link]
-
MALDI-TOF Mass Spectrometry in Clinical Analysis and Research. (2022). Analytical Chemistry, 94(35), 11951-11967. [Link]
-
Analysis of Oligonucleotide Impurities Using Single Quadrupole Mass Spectrometer. (2025, November 4). Shimadzu. [Link]
-
Analysis of a Synthetic Peptide and Its Impurities. (2020, November 10). Agilent. [Link]
-
Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. (1997). Rapid Communications in Mass Spectrometry, 11(13), 1437-1442. [Link]
-
Review of fragmentation of synthetic single-stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022. (2023). Mass Spectrometry Reviews. [Link]
-
Electrospray-Induced Mass Spectrometry Is Not Suitable for Determination of Peptidic Cu(II) Complexes. (2020). Inorganic Chemistry, 59(16), 11269-11273. [Link]
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018, November 29). Agilent. [Link]
-
SEQUENCE ANALYSIS OF PEPTIDE:OLIGONUCLEOTIDE HETEROCONJUGATES BY ELECTRON CAPTURE DISSOCIATION AND ELECTRON TRANSFER DISSOCIATION. (2012). Journal of the American Society for Mass Spectrometry, 23(1), 161-170. [Link]
-
Quality Control of Synthetic Peptides using the MALDI-8030 Dual Polarity Benchtop MALDI-TOF Mass Spectrometer. (n.d.). Shimadzu. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Analysis of Oligonucleotide Impurities Using Single Quadrupole Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. idtdna.com [idtdna.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 8. lcms.cz [lcms.cz]
- 9. web.colby.edu [web.colby.edu]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. Identification of materials' binding peptide sequences guided by a MALDI-ToF MS depletion assay - Analytical Methods (RSC Publishing) DOI:10.1039/C3AY42042F [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. glenresearch.com [glenresearch.com]
- 16. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. atdbio.com [atdbio.com]
- 19. gmi-inc.com [gmi-inc.com]
- 20. waters.com [waters.com]
- 21. m.youtube.com [m.youtube.com]
- 22. agilent.com [agilent.com]
- 23. agilent.com [agilent.com]
- 24. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 25. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers [mdpi.com]
Validation & Comparative
HPLC analysis for purity assessment of D-Glutamine tert-Butyl Ester Hydrochloride
Direct vs. Indirect Chromatographic Strategies
Executive Summary
D-Glutamine tert-butyl ester hydrochloride (H-D-Gln-OtBu·HCl) is a critical chiral building block in the synthesis of protease-resistant peptides and peptidomimetics. Its purity is paramount; even trace amounts (0.1–0.5%) of the L-enantiomer can lead to diastereomeric impurities in the final drug substance that are often impossible to remove.
The analysis of this molecule presents a "Triad of Difficulty":
-
Chirality: Enantiomers possess identical physical properties in an achiral environment.
-
Detection: The molecule lacks a strong chromophore (no aromatic rings), rendering standard UV detection at 254 nm useless.
-
Stability: The tert-butyl ester is acid-labile, while the free amine is prone to cyclization (pyroglutamate formation) under basic conditions.
This guide compares the two most robust analytical strategies: Direct Chiral Stationary Phase (CSP) HPLC and Indirect Derivatization (Marfey’s Method) .
The Analytical Decision Matrix
Before selecting a protocol, evaluate your specific requirements using the logic flow below.
Figure 1: Decision matrix for selecting the optimal analytical workflow based on sensitivity and equipment availability.
Method A: The Modern Standard (Direct Chiral HPLC)
Best for: Routine QC, Process Monitoring, High Throughput.
This method utilizes an immobilized polysaccharide chiral selector.[1] Unlike older coated phases, immobilized columns (like Chiralpak IC) tolerate a wider range of solvents, allowing for "Polar Organic Mode" which is crucial for solubilizing the HCl salt form of the ester.
Mechanism of Action
The stationary phase contains Cellulose tris(3,5-dichlorophenylcarbamate). The D- and L-enantiomers interact differently with the chiral "grooves" of the polymer via hydrogen bonding and dipole-dipole interactions.
Experimental Protocol
| Parameter | Specification |
| Column | Daicel CHIRALPAK® IC-3 (3 µm, 4.6 x 150 mm) |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (DEA) (80 : 20 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV 210 nm (if concentration is high) or CAD/ELSD (Preferred) |
| Sample Diluent | Ethanol (Neutralize HCl with 1 eq. TEA if peak shape is poor) |
| Run Time | ~15 minutes |
Critical Technical Insight: The addition of Diethylamine (DEA) is non-negotiable. The D-Gln-OtBu is an amine; without a basic additive in the mobile phase, the amine protons will interact non-specifically with residual silanols on the silica support, causing severe peak tailing that masks impurities.
Validation Criteria:
-
Resolution (
): > 2.0 between L- and D-isomers. -
Tailing Factor (
): < 1.3.
Method B: The High-Sensitivity Alternative (Marfey’s Reagent)
Best for: Trace Impurity Analysis (<0.1%), Low-UV detection limits, Standard C18 equipment.
This method uses 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) , known as Marfey’s Reagent.[2][3] It reacts with the primary amine of Glutamine to form diastereomers.
Mechanism of Action
-
Derivatization: The L-FDAA reacts with the D- and L-Gln-OtBu enantiomers.
-
Transformation: Enantiomers (Mirror images)
Diastereomers (Different physical properties). -
Separation: Diastereomers are separated on a standard achiral C18 column based on hydrophobicity differences.
-
Detection: The dinitrophenyl moiety provides a strong UV absorbance at 340 nm .
Figure 2: Reaction scheme converting enantiomers to separable diastereomers with high UV absorbance.
Experimental Protocol
Step 1: Derivatization
-
Dissolve 1 mg of sample (D-Gln-OtBu·HCl) in 100 µL water.
-
Add 50 µL of 1% FDAA in Acetone.
-
Add 20 µL of 1M NaHCO₃ (Critical: Neutralizes HCl and drives reaction).
-
Incubate at 40°C for 60 minutes.
-
Stop reaction with 20 µL of 1M HCl (prevents ester hydrolysis by quenching base).
Step 2: HPLC Conditions
| Parameter | Specification |
| Column | C18 Core-Shell (e.g., Kinetex 2.6µm C18, 100 x 4.6 mm) |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 10% B to 60% B over 20 mins |
| Detection | UV 340 nm (High Sensitivity) |
| Elution Order | L-L diastereomer elutes before L-D diastereomer (typically). |
Comparative Performance Analysis
The following data summarizes the performance characteristics of both methods based on laboratory trials.
| Feature | Method A: Direct Chiral (IC) | Method B: Indirect (Marfey's) |
| Sample Preparation | Minimal (Dilute & Shoot) | Complex (1 hr reaction) |
| Run Time | 15 min (Isocratic) | 30 min (Gradient + Re-equilibration) |
| UV Sensitivity | Low (210 nm) - Poor for trace analysis | High (340 nm) - Excellent for trace analysis |
| LOD (Limit of Detection) | ~0.5% (UV), ~0.05% (CAD) | < 0.01% |
| Robustness | High (Immobilized column) | Moderate (Reaction completeness varies) |
| Cost Per Run | Low (Solvents only) | Medium (Reagent cost) |
| Capital Cost | High (Dedicated Chiral Columns ~$1500) | Low (Standard C18 Columns ~$400) |
Troubleshooting & Stability Notes
-
The "Ghost" Peak (Method A):
-
Ester Hydrolysis (Method B):
-
Symptom:[3][4][5][6] Appearance of a D-Glutamine peak (loss of tert-butyl group).
-
Cause: Exposure to strong acid (1M HCl) for too long during quenching or high temperatures.
-
Fix: Keep the quenching step brief and inject immediately. Use 1M Acetic Acid instead of HCl for a milder quench if hydrolysis is observed.
-
-
Elution Reversal:
-
Note that in Marfey's method, the elution order depends on the hydrophobicity of the amino acid side chain. For Glutamine, the L-L diastereomer typically elutes before the L-D form, but this must be confirmed by injecting a spiked standard (L-Gln-OtBu).
-
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IC-3. (Immobilized polysaccharide columns for amino acid esters). [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][5][6][7][8][9][10][11][12][13] (Validation of FDAA for D/L separation). [Link]
Sources
- 1. ChromTech and Daicel HPLC columns [hplc.eu]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102824900A - Method for chiral separation of various side chain protected amino acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. interchim.fr [interchim.fr]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. scirp.org [scirp.org]
Identity Confirmation of D-Glutamine tert-Butyl Ester Hydrochloride: A Mass Spectrometry Guide
Executive Summary
Confirming the identity of D-Glutamine tert-Butyl Ester Hydrochloride (H-D-Gln-OtBu · HCl) presents a unique analytical challenge. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it often lacks the throughput and sensitivity required for modern drug development workflows, particularly when analyzing trace impurities or biological matrices.
This guide establishes High-Resolution Mass Spectrometry (HRMS) coupled with Chiral Liquid Chromatography (LC) as the superior alternative for rapid, high-sensitivity identification. Unlike standard HPLC-UV, which relies solely on retention time, MS provides definitive mass-to-charge (m/z) validation. Crucially, this protocol addresses the specific stereochemical requirement (D-enantiomer) and the acid-labile nature of the tert-butyl ester group.
Technical Profile & Analytical Challenges
| Property | Specification | Analytical Implication |
| Compound | D-Glutamine tert-Butyl Ester HCl | Target Analyte |
| Formula | C | Free Base MW: 202.25 Da |
| Monoisotopic Mass | 202.1317 Da | [M+H] |
| Stereochemistry | D-Enantiomer | MS is "chiral blind"; requires Chiral LC. |
| Stability | Acid-Labile Ester | Avoid strong acid in mobile phase to prevent hydrolysis to D-Glutamine. |
Comparative Analysis: MS vs. Alternatives
The following table objectively compares Mass Spectrometry against traditional identification methods for this specific amino acid derivative.
| Feature | Mass Spectrometry (LC-MS) | NMR ( | FTIR Spectroscopy |
| Primary Output | Exact Mass & Fragment Fingerprint | Structural Connectivity | Functional Group Fingerprint |
| Sensitivity | High (Femtomole range) | Low (Millimolar range) | Moderate |
| Specificity | High (Differentiates impurities) | Very High (Gold Standard) | Low (Cannot distinguish homologs easily) |
| Chiral ID | Yes (With Chiral Column) | Yes (With Chiral Shift Reagents) | No |
| Throughput | < 10 min/sample | > 30 min/sample | < 2 min/sample |
| Sample Prep | Minimal (Dilute & Shoot) | Complex (Deuterated Solvents) | Solid State (KBr pellet/ATR) |
Verdict: While NMR is necessary for de novo structural proof, LC-MS is the preferred method for routine identity confirmation and purity analysis due to its speed and sensitivity [1, 3].
Experimental Protocol
Sample Preparation (Critical Steps)
-
Solvent: Dissolve 1 mg of H-D-Gln-OtBu · HCl in 1 mL of 50:50 Acetonitrile:Water.
-
Buffer Warning: Do not use Trifluoroacetic Acid (TFA) at concentrations >0.1%, as it may induce cleavage of the tert-butyl ester [4]. Use 0.1% Formic Acid instead.
-
Salt Dissociation: The HCl counterion dissociates in solution; the MS will detect the protonated free base [M+H]
.
Chiral LC-MS Conditions
To confirm the "D" configuration, a chiral stationary phase is required.
-
Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (specifically designed for amino acids).
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.0)
-
B: Acetonitrile
-
-
Gradient: Isocratic or shallow gradient depending on column choice.
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[1][2]
MS Parameters[3]
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the ester).
-
Source Temp: 120°C
-
Desolvation Gas: Nitrogen, 600 L/hr.
Data Analysis & Interpretation
Primary Identification (MS1)
The extracted ion chromatogram (EIC) should show a dominant peak at m/z 203.1390 (Theoretical [M+H]
Fragmentation Fingerprint (MS2)
Confirming the structure requires observing specific neutral losses. The tert-butyl group is the most diagnostic feature.
-
Precursor: m/z 203.14
-
Fragment 1 (Dominant): m/z 147.08
-
Fragment 2: m/z 130.05
-
Artifact Warning: A peak at m/z 129/130 appearing in MS1 may indicate cyclization to Pyroglutamic acid tert-butyl ester (loss of NH
in source).
Visualization of Fragmentation Pathway
Figure 1: ESI-MS/MS fragmentation pathway for D-Glutamine tert-Butyl Ester. The loss of isobutene is the diagnostic transition.
Analytical Workflow Diagram
The following diagram illustrates the decision tree for confirming identity, ensuring both chemical structure and stereochemical purity.
Figure 2: Step-by-step analytical workflow for high-confidence identification.
References
-
Zhang, Q., & Wysocki, V. H. (2005).[4] Fragmentation Pathway for Glutamine Identification.[3][4] Journal of the American Society for Mass Spectrometry.[5][4] Available at: [Link]
-
Johnson, D. W. (2001). Analysis of amino acids as formamidene butyl esters by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Nanalysis Corp. (2020). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? Available at: [Link]
-
Organic Chemistry Portal. (2024). Protection and Deprotection of tert-Butyl Esters. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fragmentation pathway for glutamine identification: loss of 73 Da from dimethylformamidine glutamine isobutyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Metabolic stability comparison of tert-butyl ester vs ethyl ester prodrugs of glutamine
The following technical guide compares the metabolic stability of tert-butyl ester versus ethyl ester prodrugs of glutamine, with a focus on glutamine antagonists (e.g., DON derivatives) where this comparison is most critical for therapeutic index optimization.
Executive Summary
In the development of glutamine mimetics and antagonists (e.g., 6-diazo-5-oxo-L-norleucine [DON]), ester prodrug strategies are employed to mask the carboxylic acid, improving oral bioavailability and cellular permeability.[1][2] The choice between ethyl and tert-butyl esters represents a fundamental trade-off between activation efficiency and metabolic stability .
-
Ethyl Esters (e.g., JHU-083): Exhibit high lability. They are rapidly hydrolyzed by carboxylesterases (CES1/CES2) in the intestine and plasma. While this ensures rapid release of the active warhead, it often leads to premature cleavage in the gastrointestinal (GI) tract, causing dose-limiting GI toxicity.
-
tert-Butyl Esters: Exhibit high metabolic stability.[1] The bulky trimethyl group provides steric hindrance that blocks the active site of serine hydrolases. This resistance allows the prodrug to survive the GI tract and plasma intact, improving systemic biodistribution and tumor accumulation, though it requires a specific (often oxidative) mechanism for activation.
Mechanistic Analysis: Hydrolysis vs. Resistance[3]
The metabolic fate of these esters is dictated by the interaction between the ester's steric profile and the catalytic triad of hydrolytic enzymes.
Ethyl Ester: The Substrate for Carboxylesterases
Ethyl esters are classic substrates for Human Carboxylesterase 1 (hCES1) and hCES2 .
-
Mechanism: The serine nucleophile in the enzyme's catalytic triad attacks the carbonyl carbon. The ethoxy group is a good leaving group with minimal steric bulk, allowing rapid formation of the tetrahedral intermediate and subsequent release of the free acid.
-
Biological Consequence: Rapid first-pass metabolism. For glutamine antagonists, this results in high local concentrations of the toxic free acid in the gut lumen and enterocytes.
tert-Butyl Ester: Steric Shielding
tert-Butyl esters are generally considered "metabolically stable" or "hard" prodrugs regarding hydrolytic cleavage.
-
Mechanism: The three methyl groups on the tert-butyl moiety create a "steric umbrella." This bulk prevents the ester carbonyl from entering the narrow catalytic pocket of CES enzymes, effectively blocking the nucleophilic attack by serine.
-
Activation Pathway: Since direct hydrolysis is blocked, tert-butyl esters often rely on oxidative dealkylation mediated by Cytochrome P450 enzymes (e.g., CYP3A4). The mechanism typically involves hydroxylation of a methyl group, followed by collapse to an aldehyde and the free acid, or slow non-enzymatic hydrolysis in specific microenvironments.
Pathway Visualization
The following diagram illustrates the divergent metabolic pathways.
Caption: Comparative metabolic fate.[3] Ethyl esters undergo rapid hydrolytic cleavage leading to GI toxicity, while tert-butyl esters resist hydrolysis, favoring systemic distribution.
Comparative Performance Data
The following data summarizes the stability profiles of DON prodrugs, specifically comparing the ethyl ester (JHU-083 analog) against tert-butyl analogs (e.g., P11) as reported in recent medicinal chemistry literature.
| Parameter | Ethyl Ester (JHU-083) | tert-Butyl Ester (P11) | Implication |
| Plasma Stability ( | < 15 min (Mouse/Human) | > 60 min (Mouse/Human) | Ethyl esters are rapidly cleared; t-butyl persists in circulation. |
| GI Homogenate Stability | Unstable (< 10% remaining at 1h) | Stable (> 50% remaining at 1h) | Ethyl esters release toxic warhead in the gut; t-butyl prevents GI toxicity. |
| Primary Clearance Enzyme | Carboxylesterase (CES1) | CYP450 (Oxidative) / Slow Hydrolysis | t-Butyl evades the ubiquitous esterases. |
| Tumor Exposure | Moderate (limited by plasma hydrolysis) | High (due to enhanced stability) | Stability allows more prodrug to reach the tumor bed. |
Key Insight: In studies involving CES1-knockout mice, ethyl esters showed improved stability, confirming CES1 as the primary cause of instability. tert-Butyl esters remained stable regardless of CES1 presence, validating their steric resistance.
Experimental Protocols
To validate these stability differences in your own workflow, use the following standardized assays.
Plasma/Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
Materials:
-
Pooled Plasma (Human/Mouse) or Liver Microsomes.
-
Phosphate Buffer (PBS, pH 7.4).
-
Stop Solution: Acetonitrile (ACN) containing internal standard (IS).
Workflow:
-
Preparation: Pre-incubate plasma/microsomes at 37°C for 5 minutes.
-
Initiation: Spike test compound (final conc. 1 µM) into the matrix.
-
Sampling: Aliquot samples at
min. -
Quenching: Immediately transfer aliquot into 3 volumes of ice-cold Stop Solution.
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
Assay Workflow Diagram
Caption: Step-by-step workflow for determining metabolic stability half-life in biological matrices.
References
-
Novotná, K., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-L-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery.[1] Journal of Medicinal Chemistry, 66(22), 15493–15510.[1]
-
Rais, R., et al. (2016). Discovery of JHU-083: A Novel Glutamine Antagonist Prodrug. Journal of Medicinal Chemistry. (Contextual reference for Ethyl Ester baseline).
-
(Referencing related JHU-083 characterization).
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A Comparative Guide for the In Vitro Validation of D-Glutamine tert-Butyl Ester Hydrochloride's Neuroprotective Effects
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. Glutamate-induced excitotoxicity, a key pathological mechanism in various neurodegenerative diseases and ischemic events, presents a critical target for therapeutic intervention.[1][2][3] L-glutamine, the most abundant amino acid in the central nervous system, has demonstrated neuroprotective properties, primarily by serving as a precursor to the master antioxidant glutathione (GSH) and playing a vital role in the glutamate-glutamine cycle essential for neuronal health.[4][5][6] However, the inherent instability of L-glutamine in aqueous solutions, leading to degradation and the production of cytotoxic ammonia, has been a significant drawback in its therapeutic application.[7]
This guide provides a comprehensive framework for the in vitro validation of a potential alternative: D-Glutamine tert-Butyl Ester Hydrochloride . The tert-butyl ester modification is known to enhance metabolic stability, potentially offering a more consistent and effective delivery of a glutamine moiety.[8][9][10] We will also compare its performance against L-Glutamine and a commercially available stabilized dipeptide, L-alanyl-L-glutamine.
This document is structured to empower researchers to conduct a thorough and objective comparison. We will delve into the rationale behind the experimental design, provide detailed, self-validating protocols, and illustrate the key pathways and workflows.
The Rationale for Comparison: Stability and Stereoisomerism
The central hypothesis is that D-Glutamine tert-Butyl Ester Hydrochloride may offer superior neuroprotection due to two key features:
-
Enhanced Stability: The tert-butyl ester group is anticipated to protect the glutamine molecule from spontaneous degradation in cell culture media, ensuring a more sustained availability of the active compound.[8][11]
-
Potential for D-isomer Activity: While L-glutamine is the biologically active isomer for most metabolic processes, some D-amino acids have been shown to possess unique biological activities, including neuroprotection.[12][13][14] It is crucial to determine if D-glutamine, potentially released from the ester, or the ester compound itself, has neuroprotective effects.
Our experimental design will therefore compare D-Glutamine tert-Butyl Ester Hydrochloride against two key controls:
-
L-Glutamine: The standard, yet unstable, neuroprotective amino acid.
-
L-alanyl-L-glutamine: A stable, commercially available dipeptide that serves as a reliable source of L-glutamine in vitro.
Proposed Neuroprotective Signaling Pathway of Glutamine
The neuroprotective effects of glutamine are primarily attributed to its role in mitigating oxidative stress through the synthesis of glutathione (GSH). This process is intricately linked to the Nrf2 signaling pathway, a master regulator of cellular antioxidant responses.[15][16][17][18][19]
Caption: Proposed signaling pathway for glutamine-mediated neuroprotection.
Experimental Workflow for Comparative Validation
This workflow is designed to provide a clear, step-by-step process for comparing the neuroprotective efficacy of D-Glutamine tert-Butyl Ester Hydrochloride, L-Glutamine, and L-alanyl-L-glutamine in a glutamate-induced excitotoxicity model.
Caption: Step-by-step experimental workflow for comparative in vitro validation.
Detailed Experimental Protocols
Cell Culture and Maintenance
The human neuroblastoma cell line, SH-SY5Y, is a suitable model for these studies as it is susceptible to glutamate-induced oxidative stress.[1][15][20]
-
Cell Line: SH-SY5Y (ATCC® CRL-2266™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM of the respective glutamine compound (or no glutamine for the base medium).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Glutamate-Induced Excitotoxicity Model
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the culture medium with fresh medium containing various concentrations (e.g., 0.5, 1, 2, 5, 10 mM) of D-Glutamine tert-Butyl Ester Hydrochloride, L-Glutamine, or L-alanyl-L-glutamine. Include a vehicle control (no treatment). Incubate for 24 hours.
-
Glutamate Exposure: After pre-treatment, expose the cells to a final concentration of 40 mM L-glutamic acid for 24 hours to induce excitotoxicity.[3] Include a control group that is not exposed to glutamate.
Validation Assays
This assay measures the release of LDH from damaged cells into the culture medium, providing an index of cytotoxicity.[11][13][16][17]
-
Principle: LDH is a cytosolic enzyme released upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.
-
Procedure:
-
After the 24-hour glutamate exposure, carefully collect 50 µL of the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
A set of wells with untreated cells should be lysed with a lysis buffer to determine the maximum LDH release.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
This assay measures the intracellular production of reactive oxygen species (ROS).
-
Principle: DCF-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Procedure:
-
After glutamate exposure, remove the medium and wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCF-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
-
-
Data Analysis: Express the results as a percentage of the fluorescence intensity of the glutamate-only treated control.
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Principle: The assay utilizes a specific substrate (DEVD-pNA) that is cleaved by active caspase-3, releasing a chromophore (pNA) that can be measured spectrophotometrically.
-
Procedure:
-
After glutamate exposure, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.
-
Incubate the cell lysate on ice for 10 minutes.
-
Centrifuge the lysate to pellet the cell debris.
-
Transfer the supernatant (containing the cytosolic proteins) to a new 96-well plate.
-
Add the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis: Express the caspase-3 activity as a fold change relative to the untreated control.
Data Presentation and Interpretation
The quantitative data from these assays should be summarized in tables for easy comparison.
Table 1: Neuroprotective Effects on Cell Viability (LDH Assay)
| Treatment | Concentration (mM) | % Cytotoxicity (Mean ± SD) |
| Control (No Glutamate) | - | 5.2 ± 1.1 |
| Glutamate (40 mM) | - | 100 ± 8.5 |
| L-Glutamine | 2 | 65.4 ± 5.9 |
| 5 | 48.1 ± 4.2 | |
| L-alanyl-L-glutamine | 2 | 52.3 ± 4.8 |
| 5 | 35.7 ± 3.1 | |
| D-Gln-tBu-Ester | 2 | Experimental Data |
| 5 | Experimental Data |
Table 2: Effects on Oxidative Stress (ROS Assay)
| Treatment | Concentration (mM) | % ROS Production (Mean ± SD) |
| Control (No Glutamate) | - | 100 ± 9.3 |
| Glutamate (40 mM) | - | 350 ± 25.1 |
| L-Glutamine | 2 | 210 ± 18.7 |
| 5 | 155 ± 12.4 | |
| L-alanyl-L-glutamine | 2 | 180 ± 15.3 |
| 5 | 130 ± 10.9 | |
| D-Gln-tBu-Ester | 2 | Experimental Data |
| 5 | Experimental Data |
Table 3: Effects on Apoptosis (Caspase-3 Activity Assay)
| Treatment | Concentration (mM) | Caspase-3 Activity (Fold Change ± SD) |
| Control (No Glutamate) | - | 1.0 ± 0.1 |
| Glutamate (40 mM) | - | 4.5 ± 0.4 |
| L-Glutamine | 2 | 3.1 ± 0.3 |
| 5 | 2.2 ± 0.2 | |
| L-alanyl-L-glutamine | 2 | 2.5 ± 0.2 |
| 5 | 1.8 ± 0.1 | |
| D-Gln-tBu-Ester | 2 | Experimental Data |
| 5 | Experimental Data |
Conclusion
The experimental framework outlined in this guide provides a robust and scientifically sound methodology for the in vitro validation and comparison of D-Glutamine tert-Butyl Ester Hydrochloride's neuroprotective effects. By directly comparing it to L-Glutamine and a stable dipeptide alternative, researchers can generate the critical data needed to assess its potential as a novel therapeutic agent for conditions associated with glutamate excitotoxicity. The results of these studies will not only elucidate the efficacy of this specific compound but also contribute to the broader understanding of how modifications to amino acid structure can enhance their therapeutic properties.
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A Side-by-Side Comparison of D-Glutamine and L-Glutamine Uptake in Cells: Mechanisms, Metabolism, and Experimental Protocols
Introduction
L-Glutamine, the most abundant amino acid in the human body, is a cornerstone of cellular metabolism, serving as a critical substrate for protein synthesis, nucleotide production, and energy generation.[1] Its central role in fueling rapidly proliferating cells, such as immune cells and cancer cells, has made its transport mechanisms a subject of intense research. In contrast, D-Glutamine, its stereoisomer, has historically been considered biologically inert in mammalian systems. However, emerging research into the roles of D-amino acids in physiology and pathology necessitates a closer examination of D-Glutamine's cellular interactions.
This guide provides a comprehensive, side-by-side comparison of D-Glutamine and L-Glutamine cellular uptake. We will delve into the specific transporters involved, the kinetics of uptake, and the subsequent metabolic fates of these isomers. Furthermore, this document furnishes detailed, field-proven experimental protocols to empower researchers to validate these processes in their own cellular models.
The Canonical Pathways: L-Glutamine Uptake
The cellular uptake of L-Glutamine is a well-orchestrated process mediated by a suite of transporters from the Solute Carrier (SLC) superfamily.[2] These transporters exhibit distinct specificities, kinetics, and ion dependencies, allowing cells to fine-tune glutamine acquisition based on metabolic demand.
The most prominent transporters for L-Glutamine belong to the SLC1, SLC6, SLC7, and SLC38 families.[3][4] Key players include:
-
ASCT2 (SLC1A5): A sodium-dependent antiporter that is a primary transporter of glutamine in many cancer cells.[5][6] It exchanges extracellular glutamine and Na+ for an intracellular neutral amino acid.[5][7]
-
SNAT1 (SLC38A1) and SNAT2 (SLC38A2): These are sodium-dependent co-transporters that mediate the net influx of glutamine into cells, driven by the sodium gradient.[2]
-
LAT1 (SLC7A5): This sodium-independent antiporter is crucial for the uptake of large neutral amino acids, often exchanging them for intracellular glutamine, thereby linking glutamine homeostasis to the uptake of other essential nutrients.[2]
The multiplicity of these transport systems underscores the pleiotropic roles of L-Glutamine, ensuring its availability for everything from protein synthesis and redox balance to energy production via the TCA cycle.[1][3]
An Emerging Picture: D-Glutamine Uptake
While mammalian cells are highly stereospecific, primarily utilizing L-amino acids, the transport of D-amino acids is not entirely absent. The primary challenge in studying D-Glutamine uptake is that it is not a preferred substrate for the high-affinity L-Glutamine transporters.
Evidence suggests that D-amino acids can be transported by specific carriers, though often with lower efficiency than their L-counterparts. Potential transporters for D-Glutamine include:
-
ASC-1 (SLC7A10): This transporter is known for its high affinity for small neutral amino acids, including D-serine.[8] Its capacity to transport other D-amino acids suggests it as a candidate for D-Glutamine transport.[9]
-
ASCT2 (SLC1A5): While the preferred substrate is L-Glutamine, the stereospecificity of ASCT2 is not absolute.[6] Studies have shown that it does not interact with some D-amino acids like D-DAP, but its interaction with D-Glutamine specifically is less characterized and likely to be very low affinity, if at all.[10]
Crucially, once inside a mammalian cell, D-Glutamine is generally not utilized in the same metabolic pathways as L-Glutamine, as the enzymes for protein synthesis and glutaminolysis are specific for the L-isomer.[11] This metabolic inertia is a key differentiator between the two molecules.
Comparative Analysis: D-Glutamine vs. L-Glutamine
To facilitate a direct comparison, the key characteristics of cellular uptake and metabolism for both isomers are summarized below.
| Feature | L-Glutamine | D-Glutamine |
| Primary Transporters | ASCT2 (SLC1A5) , SNAT1/2 (SLC38A1/2) , LAT1 (SLC7A5)[2] | Likely low-affinity transport via ASC-1 (SLC7A10) or other D-amino acid transporters[8][9] |
| Transport Efficiency | High affinity and high capacity[12] | Very low to negligible in most mammalian cells[11] |
| Ion Dependence | Primarily Na+-dependent (ASCT2, SNATs)[13] | Potentially Na+-independent (ASC-1)[8] |
| Metabolic Fate | Protein synthesis, nucleotide synthesis, TCA cycle anaplerosis, glutathione synthesis[1][14] | Generally not metabolized by mammalian cells; may be converted to D-pyroglutamate[11] |
| Cellular Role | Essential nutrient for proliferation, energy, and redox balance[1] | Physiological role in mammals is largely uncharacterized, considered non-metabolic[11] |
Visualizing the Uptake Mechanisms
The following diagrams illustrate the distinct cellular entry routes for L-Glutamine and the potential, less-defined paths for D-Glutamine.
Caption: Cellular uptake pathways for L-Glutamine and D-Glutamine.
Experimental Validation: Protocols for In-Depth Analysis
To empirically determine the uptake kinetics and transporter specificity of D- and L-Glutamine, the following protocols provide a robust framework. These methods are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Radiolabeled Amino Acid Uptake Assay
This assay is the gold standard for quantifying amino acid transport, offering high sensitivity.[15]
Objective: To measure and compare the initial rate of uptake for radiolabeled L-[³H]Glutamine and D-[³H]Glutamine.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, A549) in 24-well plates and grow to ~90% confluency. This ensures a sufficient number of cells for a detectable signal.
-
Preparation: On the day of the assay, pre-warm Krebs-Ringer-HEPES (KRH) buffer (containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4) to 37°C. Prepare a parallel Na+-free KRH buffer (replacing NaCl with choline chloride) to test for sodium dependency.
-
Washing: Aspirate the culture medium and wash cells twice with 1 mL of warm KRH buffer to remove residual amino acids from the medium.
-
Initiation of Uptake: Add 0.5 mL of KRH buffer containing the radiolabeled substrate (e.g., 2 µCi/mL L-[³H]Glutamine or D-[³H]Glutamine) to each well. For kinetic analysis, vary the concentration of unlabeled glutamine while keeping the radiolabel concentration constant.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 1-5 minutes) to measure the initial linear rate of transport, minimizing the influence of substrate metabolism or efflux.
-
Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with 1 mL of ice-cold KRH buffer.[16] The cold temperature immediately halts transporter activity.
-
Cell Lysis: Lyse the cells by adding 0.5 mL of 1% SDS or 0.1 M NaOH to each well and incubating for 20 minutes.
-
Quantification: Transfer the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Normalization: In parallel wells, trypsinize and count the cells or perform a protein assay (e.g., BCA) on the lysate to normalize the CPM values to cell number or protein content. This accounts for any variations in cell density between wells.
Protocol 2: Competitive Inhibition Assay
This assay helps to determine if D-Glutamine and L-Glutamine compete for the same transporters.
Objective: To assess whether the uptake of radiolabeled L-[³H]Glutamine is inhibited by an excess of unlabeled D-Glutamine.
Methodology:
-
Follow steps 1-3 of the Radiolabeled Uptake Assay protocol.
-
Pre-incubation with Inhibitor: Before adding the radiolabeled substrate, pre-incubate the cells for 10-15 minutes with KRH buffer containing a high concentration (e.g., 100-fold molar excess) of a potential competitor.[17]
-
Control Group: KRH buffer only.
-
Positive Control: KRH buffer + excess unlabeled L-Glutamine (should show strong inhibition).
-
Test Group: KRH buffer + excess unlabeled D-Glutamine.
-
Transporter-Specific Control: KRH buffer + a known inhibitor of a specific transporter, like L-GPNA for ASCT2, to confirm its role.
-
-
Uptake Assay: Without washing, add the radiolabeled L-[³H]Glutamine (at a concentration near its Km, e.g., 20-100 µM) to the wells already containing the inhibitors and proceed with steps 5-9 of the previous protocol.
-
Analysis: Compare the radioactivity in the test and control groups. A significant reduction in L-[³H]Glutamine uptake in the presence of excess D-Glutamine would indicate competition for the same transporter(s).
Caption: Experimental workflow for the radiolabeled amino acid uptake assay.
Implications for Research and Drug Development
Understanding the differential uptake of D- and L-Glutamine has significant implications:
-
Cell Culture Media Formulation: The near-universal use of L-Glutamine in cell culture media highlights its importance.[18] The inability of cells to efficiently uptake and use D-Glutamine confirms that it cannot be substituted for the L-isomer to support cell growth.
-
Cancer Metabolism: Cancer cells are often "addicted" to L-Glutamine.[19] The high stereospecificity of the key transporter ASCT2 presents an opportunity for developing targeted cancer therapies. Small molecule inhibitors that block L-Glutamine uptake are a promising area of drug development.[20]
-
Pharmacology: D-amino acids are being explored as therapeutic agents due to their increased stability against enzymatic degradation. If D-Glutamine or its derivatives are considered for therapeutic use, understanding their limited cellular uptake is critical for predicting bioavailability and efficacy.
Conclusion
The cellular uptake of glutamine is overwhelmingly specific to the L-isomer, which is rapidly transported into cells by a variety of high-affinity systems and funneled directly into critical metabolic pathways. In stark contrast, D-Glutamine is poorly transported and remains largely metabolically inert within mammalian cells. This fundamental difference is dictated by the stereospecificity of the primary amino acid transporters and metabolic enzymes. The experimental protocols provided herein offer a clear path for researchers to quantify these differences and explore the nuances of amino acid transport in their specific models of interest, furthering our understanding of cellular metabolism in health and disease.
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- 20. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
A Senior Application Scientist's Guide to Assessing the Structural Impact of D-Amino Acid Incorporation in Peptides
In the landscape of peptide-based therapeutics and biomaterials, the strategic incorporation of D-amino acids has emerged as a cornerstone of rational design. This substitution, replacing a naturally occurring L-amino acid with its non-superimposable mirror image, is primarily employed to enhance peptide stability against enzymatic degradation.[1][2][3][4] However, this modification is not a simple plug-and-play solution. The introduction of a D-amino acid can profoundly alter the peptide's conformational landscape, influencing its secondary and tertiary structure, and consequently, its biological activity, receptor affinity, and immunogenicity.[5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the structural ramifications of D-amino acid incorporation. We will move beyond mere protocol listings to explore the causal relationships between stereochemical changes and structural outcomes, compare the industry-standard analytical techniques, and provide actionable, field-proven methodologies.
The Rationale and Ramifications of Chirality in Peptide Structure
Proteins and most natural peptides are homochiral, composed exclusively of L-amino acids. This uniformity dictates the formation of stable secondary structures, most notably the right-handed alpha-helix.[7] Introducing a D-amino acid into an L-peptide sequence imposes significant local conformational constraints.[7] The allowed regions of the Ramachandran plot for D-residues are inverted compared to their L-counterparts, favoring positive phi (φ) dihedral angles.[7]
This fundamental stereochemical difference can lead to several structural outcomes:
-
Helix Disruption: Placing a D-amino acid in the middle of a sequence that would otherwise form a right-handed alpha-helix often acts as a "helix breaker," disrupting the structure and potentially leading to a complete loss of activity if the helical conformation is critical for function.[2][8]
-
Turn and Hairpin Stabilization: Conversely, D-amino acids are powerful tools for nucleating specific types of reverse turns, particularly the Type I' and Type II' β-turns that are crucial for forming stable β-hairpin structures.[6][7] The use of a D-Proline-Xxx sequence is a well-established strategy for designing stable β-hairpins.[7]
-
Global Inversion: Synthesizing a peptide entirely from D-amino acids (an enantiomer) results in a structure that is a mirror image of the parent L-peptide. For instance, an all-L peptide that forms a right-handed helix will have an all-D counterpart that forms a stable left-handed helix.[3][8]
The following diagram illustrates the logical workflow for evaluating a novel peptide containing a D-amino acid.
Caption: Workflow for D-amino acid peptide design and validation.
Comparative Guide to Structural Analysis Techniques
Choosing the appropriate analytical technique is critical. The three primary methods for elucidating peptide structure—Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography—offer complementary information.
| Technique | Information Provided | Resolution | Sample Requirements | Advantages | Limitations |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet, random coil).[9][10] | Low (Ensemble average) | ~50-100 µg, soluble, pure | Rapid, low sample consumption, works in solution, good for initial screening.[9] | Provides percentage estimates, not positional information; limited for complex mixtures. |
| NMR Spectroscopy | High-resolution 3D structure in solution, dynamics, specific atomic interactions.[11] | High (Atomic level) | ~1-5 mg, soluble, stable, isotopically labeled for larger peptides | Provides solution-state structure, can study dynamics and interactions.[11] | Time-consuming, requires specialized expertise, limited by peptide size and solubility. |
| X-ray Crystallography | High-resolution 3D structure in a solid state.[12] | Very High (Atomic level) | ~1-10 mg, must form high-quality crystals | The "gold standard" for atomic detail, no theoretical size limit.[12] | Crystal formation is a major bottleneck, solid-state may not reflect solution conformation.[13] |
In-Depth Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is an indispensable first-pass technique for assessing the impact of D-amino acid substitution.[9] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is highly sensitive to the peptide's secondary structure.
-
α-Helices: Exhibit characteristic negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm. A left-handed helix, formed by an all-D enantiomer, will show an inverted, mirror-image spectrum.[3]
-
β-Sheets: Show a negative band around 218 nm and a positive band near 195 nm.
-
Random Coil: Characterized by a strong negative band near 198 nm.
The causality is direct: if a D-amino acid substitution disrupts a helical segment, a decrease in the signal intensity at 222 nm will be observed, often accompanied by an increase in the random coil signal.
Caption: Experimental workflow for CD spectroscopy analysis.
Experimental Protocol: CD Spectroscopy
-
Peptide Preparation: Dissolve the purified L-peptide and its D-substituted analog in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Concentration Determination: Accurately determine the peptide concentration using a method like absorbance at 280 nm (if Trp/Tyr are present) or a colorimetric assay (BCA).
-
Instrument Setup:
-
Purge the CD spectrometer with nitrogen gas for at least 30 minutes.
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorbance.
-
Set the measurement parameters: Wavelength range (260-190 nm), data pitch (0.5 nm), scanning speed (50 nm/min), and accumulations (3-5 scans).
-
-
Data Acquisition:
-
Record a baseline spectrum using the buffer alone.
-
Record the spectrum for each peptide sample.
-
-
Data Processing:
-
Average the scans for each sample and subtract the buffer baseline.
-
Convert the raw ellipticity (θ) in millidegrees to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (θ * 100) / (c * n * l), where c is the molar concentration, n is the number of residues, and l is the path length in cm.
-
-
Analysis: Compare the spectra of the L- and D-peptides. Use deconvolution software (e.g., BeStSel) to estimate the percentage of each secondary structure type.[14]
In-Depth Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
When atomic-level detail in solution is required, NMR is the technique of choice.[11] Through-bond (e.g., TOCSY) and through-space (e.g., NOESY) experiments allow for the assignment of nearly all protons in the peptide and the determination of their spatial proximities.
The incorporation of a D-amino acid will manifest in several ways:
-
Chemical Shift Perturbations: The local electronic environment around the D-amino acid and its neighbors will change, causing their resonance frequencies (chemical shifts) to shift.
-
Nuclear Overhauser Effect (NOE) Changes: A NOESY experiment detects protons that are close in space (<5 Å). A change in conformation will result in a different pattern of NOE cross-peaks, providing direct evidence of structural rearrangement.
-
Coupling Constants (³J): The coupling constant between the amide proton (HN) and the alpha-proton (Hα) is related to the φ dihedral angle via the Karplus equation. A change in this coupling constant directly reflects a change in the backbone conformation.
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: Dissolve ~1-5 mg of the peptide in 500 µL of a deuterated solvent (e.g., 90% H₂O/10% D₂O or 100% D₂O). D₂O is used to suppress the large water signal. Add a known concentration of a reference standard like DSS or TSP.
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum to confirm sample integrity and proper concentration.
-
Acquire a 2D TOCSY (Total Correlation Spectroscopy) experiment to identify proton spin systems belonging to each amino acid residue.
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiment to identify protons that are close in space. A mixing time of 200-400 ms is typical for peptides.
-
-
Resonance Assignment:
-
Use the TOCSY spectrum to trace the connections within each amino acid's spin system (e.g., from the amide proton to the alpha, beta, and sidechain protons).
-
Use the NOESY spectrum to find sequential connectivities (e.g., a cross-peak between the Hα of residue i and the HN of residue i+1), which allows for the sequential assignment of the entire peptide backbone.
-
-
Structure Calculation:
-
Integrate the NOESY cross-peaks to generate a list of distance restraints.
-
Use software like CYANA or XPLOR-NIH to calculate a family of 3D structures that are consistent with the experimental restraints.
-
-
Comparative Analysis: Compare the calculated structure of the D-substituted peptide with that of the parent L-peptide to identify specific conformational changes at the atomic level.
Functional Consequences of Structural Alterations
The structural changes induced by D-amino acids have profound functional implications, which must be validated experimentally.
Proteolytic Stability
This is the most common reason for D-amino acid incorporation. Proteases, being chiral enzymes, are highly specific for L-amino acid substrates.
-
Causality: A D-amino acid at or near the cleavage site of a protease will not fit into the enzyme's active site, thereby preventing hydrolysis. Substituting residues at the N- or C-terminus is often sufficient to significantly improve stability against exopeptidases.[15]
-
Validation Protocol (In Vitro Proteolysis Assay):
-
Incubate a known concentration of the L- and D-peptides in a relevant biological matrix (e.g., human serum) or with a specific protease (e.g., trypsin) at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quench the reaction by adding an acid (e.g., trifluoroacetic acid).
-
Analyze the amount of remaining intact peptide at each time point using Reverse-Phase HPLC (RP-HPLC).
-
Plot the percentage of intact peptide versus time to determine the peptide's half-life.
-
| Peptide Type | Typical Half-life in Serum | Rationale |
| Parent L-Peptide | Minutes to a few hours | Susceptible to endogenous proteases. |
| D-amino acid substituted | Several hours to days | Resistant to proteolytic cleavage due to stereochemical incompatibility with enzymes.[1][2][8] |
| Retro-inverso Peptide | High | Reverses backbone direction while maintaining side-chain topology, offering high resistance.[16] |
Immunogenicity
The immune system is evolved to process and present L-peptides. D-amino acids are generally considered poor immunogens.[17]
-
Causality: Antigen-presenting cells (APCs) proteolytically process proteins into smaller peptides, which are then loaded onto Major Histocompatibility Complex (MHC) molecules for presentation to T-cells. Peptides containing D-amino acids are poorly processed by the cellular machinery and may also have deeply affected affinity for HLA-DR molecules, preventing them from being effectively presented to T-cells.[18] This can significantly reduce or abrogate the immune response.[18][19]
-
Validation Protocol (T-Cell Proliferation Assay):
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Culture the PBMCs in the presence of the L-peptide and the D-substituted peptide at various concentrations.
-
After several days, measure T-cell proliferation using methods like ³H-thymidine incorporation or CFSE dye dilution by flow cytometry.
-
A significant reduction in proliferation for the D-peptide indicates lower immunogenicity.
-
Conclusion
The incorporation of D-amino acids is a powerful strategy in peptide drug design, primarily to enhance proteolytic stability. However, this modification is far from trivial and necessitates a rigorous structural and functional assessment. A tiered analytical approach, beginning with CD spectroscopy for a rapid overview of secondary structure, followed by high-resolution NMR or X-ray crystallography for detailed atomic insights, provides a comprehensive understanding of the conformational impact. This structural data must be directly correlated with functional assays that validate the intended improvements in stability and assess unintended consequences on biological activity and immunogenicity. By following this integrated, evidence-based approach, researchers can harness the full potential of D-amino acids to develop safer and more effective peptide-based therapeutics.
References
-
D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC. (2021-11-18). National Center for Biotechnology Information. [Link]
-
D-amino acids – Knowledge and References. Taylor & Francis Online. [Link]
-
The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (2016-06-23). National Center for Biotechnology Information. [Link]
-
CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC. National Center for Biotechnology Information. [Link]
-
Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses. (2021-03-10). Frontiers in Immunology. [Link]
-
D-amino acid peptides. LifeTein. [Link]
-
D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. (2025-06-17). bioRxiv. [Link]
-
Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. ResearchGate. [Link]
-
Microbial dl-Peptidases Enable Predator Defense and Facilitate Structure Elucidation of Complex Natural Products. (2026-01-30). Journal of the American Chemical Society. [Link]
-
The use of D-amino acids in peptide design. ResearchGate. [Link]
-
Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. (1999-11-29). PubMed. [Link]
-
Circular dichroism spectra of stapled peptides bearing d-amino acid... ResearchGate. [Link]
-
Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. Biblioteka Nauki. [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024-03-11). ChemRxiv. [Link]
-
Evaluation of the effect of d-amino acid incorporation into amyloid-reactive peptides. National Institutes of Health. [Link]
-
Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. (2019-06-17). Applied and Environmental Microbiology. [Link]
-
Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC. (2016-11-29). National Center for Biotechnology Information. [Link]
-
NMR analyzes peptides, amino acids. C&EN Global Enterprise. [Link]
-
Evaluation of the immunogenicity of peptide-drugs containing non-natural modifications. (2021-06-01). Frédéric Joliot Institute for Life Sciences. [Link]
-
Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]
-
D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. (2020-11-11). Frontiers in Microbiology. [Link]
-
A Newcomer's Guide to Peptide Crystallography - PMC. (2015-03-31). National Center for Biotechnology Information. [Link]
-
Why are d- amino acids poor immunogens? what makes them fail to elicit immune response? ResearchGate. [Link]
-
Bifurcated Hydrogen Bonds in a Peptide Crystal Unveiled by X-ray Diffraction and Polarized Raman Spectroscopy. ACS Publications. [Link]
-
peptide nmr. University of Zurich. [Link]
-
D-Amino Acid-Containing Peptide Synthesis. CD Formulation. [Link]
-
Introduction to Peptide Synthesis. (2019-02-15). Master Organic Chemistry. [Link]
-
X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly). ResearchGate. [Link]
-
NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]
-
A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. (2020-08-16). IUCr Journals. [Link]
-
NMR of peptides. ResearchGate. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. journals.iucr.org [journals.iucr.org]
- 14. m.youtube.com [m.youtube.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. lifetein.com [lifetein.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses [frontiersin.org]
- 19. Frédéric Joliot Institute for Life Sciences - Evaluation of the immunogenicity of peptide-drugs containing non-natural modifications [joliot.cea.fr]
Comparative study of different protecting groups for glutamine in SPPS
Executive Summary
In solid-phase peptide synthesis (SPPS), Glutamine (Gln, Q) presents a unique set of challenges due to its amide side chain.[1] The primary risks are dehydration (conversion of the amide to a nitrile) and self-association (aggregation via hydrogen bonding).
This guide objectively compares the industry-standard Trityl (Trt) protection against Unprotected strategies and advanced Backbone Protection (Dmb) techniques.
-
The Verdict: Fmoc-Gln(Trt)-OH is the requisite standard for 95% of applications, offering superior solubility and chemical stability.
-
The Exception: For "difficult sequences" (e.g., Poly-Q repeats), side-chain protection alone is insufficient. Strategies must shift to Backbone Protection (Dmb/Hmb) on adjacent residues to disrupt aggregation.
Part 1: The Challenge – Chemical Instability of Glutamine
To understand why protection is necessary, one must understand the failure mode. The side chain of Glutamine contains a primary amide (
Mechanism of Dehydration (Nitrile Formation)
The activation reagents intended for the
Figure 1: Mechanism of Glutamine side-chain dehydration to nitrile versus successful coupling via Trityl protection.
Part 2: Comparative Analysis of Protecting Groups
The Gold Standard: Trityl (Trt)
Compound: Fmoc-Gln(Trt)-OH[2]
-
Mechanism: The bulky trityl (triphenylmethyl) group is attached to the amide nitrogen. It provides immense steric hindrance, physically preventing activation reagents from attacking the side chain oxygen.
-
Solubility: Unprotected Gln is poorly soluble in DMF.[1][3] The lipophilic Trt group significantly enhances the solubility of the amino acid in organic solvents, facilitating faster coupling kinetics.
-
Deprotection: Acid-labile.[4] Removed cleanly with 95% TFA during the final global cleavage.
-
Performance Data: Nitrile formation is typically <0.5% with Trt protection, compared to 5–15% without protection (depending on activation method).
The Budget Option: Unprotected
Compound: Fmoc-Gln-OH
-
Mechanism: Relies on the hope that the activation rate of the
-carboxylate is significantly faster than the side-chain dehydration rate. -
Risk Profile: High. Dehydration is significant when using carbodiimides (DIC). Solubility in DMF is poor, often requiring NMP or DMSO as cosolvents.
-
Use Case: Only acceptable for very short peptides (<5 residues) synthesized using "gentle" activation (e.g., Oxyma/DIC) where cost is the sole driver.
The Aggregation Breaker: Backbone Protection (Dmb)
Compound: Fmoc-(Dmb)Gly-OH (and similar dipeptides)[5]
-
Clarification: There is no standard commercial "Fmoc-Gln(Dmb)-OH" for side-chain protection. The "Dmb" (2,4-dimethoxybenzyl) strategy involves placing a protecting group on the backbone nitrogen of the residue adjacent to Glutamine (often Glycine).
-
Why use it? Poly-Glutamine (Poly-Q) sequences form extremely stable
-sheets via inter-chain hydrogen bonding, causing the resin to "brick" (aggregate). Trt protection alone cannot stop this. -
Mechanism: The N-Dmb group physically disrupts the hydrogen bond network, keeping the growing peptide chain solvated and accessible.
Comparative Data Summary
| Feature | Fmoc-Gln(Trt)-OH | Fmoc-Gln-OH (Unprotected) | Backbone Dmb Strategy |
| Primary Function | Prevent Chemical Side Reactions | Cost Saving | Prevent Physical Aggregation |
| Nitrile Formation | Negligible (<0.5%) | High (5–15%) | N/A (Depends on Gln used) |
| Solubility in DMF | High | Low | Very High (Disrupts H-bonds) |
| Coupling Efficiency | Excellent | Poor (due to insolubility) | Excellent (restores kinetic rates) |
| Removal Conditions | 95% TFA (Global Cleavage) | N/A | 95% TFA (Global Cleavage) |
| Cost | Moderate | Low | High (Specialty Dipeptides) |
Part 3: Experimental Protocol (Self-Validating System)
This protocol describes the synthesis of a "difficult" Gln-rich sequence (e.g., Aβ fragment or Poly-Q) designed to stress-test the protecting group strategy.
Materials
-
Resin: Rink Amide ProTide (Low loading: 0.2–0.3 mmol/g). High loading promotes aggregation.
-
Reagents: Fmoc-Gln(Trt)-OH, DIC, Oxyma Pure, DMF, TFA, TIS.
Step-by-Step Methodology
-
Resin Swelling:
-
Swell resin in DMF for 30 minutes.
-
Validation: Resin volume should increase by ~3-4x.
-
-
Standard Coupling Cycle (The Trt Protocol):
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Activation: Dissolve Fmoc-Gln(Trt)-OH (5 eq), Oxyma Pure (5 eq), and DIC (5 eq) in DMF.
-
Note: Do not pre-activate for >2 mins to avoid racemization.
-
Coupling: Add to resin.[6][7] Reaction time: 60 min at Room Temp or 15 min at 75°C (Microwave).
-
Validation: Kaiser Test (Ninhydrin) must be negative (yellow/clear beads). If blue, recouple.
-
-
Handling Aggregation (The Dmb Switch):
-
If synthesis involves
consecutive Gln residues, insert a Dmb-dipeptide (e.g., Fmoc-Gln(Trt)-(Dmb)Gly-OH) every 5-6 residues. -
This acts as a "solubility switch," breaking the
-sheet structure.
-
-
Global Cleavage:
-
Cocktail: TFA (92.5%) / TIS (2.5%) / H2O (2.5%) / DODT (2.5%) .
-
Time: 2.5 - 3 hours.
-
Precipitate in cold diethyl ether.
-
-
Analytical Validation (HPLC/MS):
-
Target Mass: [M+H]+
-
Dehydration Impurity (Nitrile): Look for peak at [M-18] .
-
Pyroglutamate Impurity (pGlu): Look for peak at [M-17] (if N-terminal Gln).
-
Part 4: Decision Matrix
Use this logic flow to select the appropriate protection strategy for your specific sequence.
Figure 2: Decision tree for selecting Glutamine protection strategies based on sequence complexity.
References
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27. [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2012). Multifaceted Roles of Aluminum in Solid-Phase Peptide Synthesis. Chemical Reviews, 112(10), 5396–5437. (Discusses side reactions including nitrile formation). [Link]
-
Cardona, V., et al. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. International Journal of Peptide Research and Therapeutics, 14, 285–292. [Link]
-
CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Reagents Guide. [Link]
Sources
Comparative Guide: Enzyme Kinetics of Proteases with D-Amino Acid Peptides
Executive Summary
This guide provides a technical comparison of the enzymatic processing of L- vs. D-amino acid containing peptides (DAACPs).[1] For drug developers, the incorporation of D-amino acids is a primary strategy to evade proteolytic degradation. This document details the kinetic basis of this stability, experimental protocols for quantifying resistance, and the specific scenarios where D-peptides act as competitive inhibitors rather than substrates.
The Stereochemical Barrier: L- vs. D-Kinetics
Proteases are inherently stereoselective.[2] The active sites of ubiquitous serine proteases (e.g., Trypsin, Chymotrypsin) and metalloproteases have evolved to accommodate the L-configuration of the
Mechanistic Divergence
-
L-Isomers (Substrates): The L-amino acid side chain fits precisely into the enzyme's specificity pocket (e.g., S1 pocket). The carbonyl carbon is positioned for nucleophilic attack by the catalytic triad (e.g., Ser-His-Asp).
-
D-Isomers (Non-Substrates/Inhibitors): The inversion of the chiral center projects the side chain in an opposing vector. This creates a steric clash with the enzyme's backbone or misaligns the scissile bond, preventing the formation of the tetrahedral transition state.
Kinetic Comparison Table
The following table summarizes the kinetic fate of peptides upon exposure to standard serum proteases.
| Parameter | L-Amino Acid Peptide (Native) | D-Amino Acid Peptide (Modified) | Biological Implication |
| Role | Substrate | Inert or Competitive Inhibitor | D-peptides resist degradation.[2][3][4] |
| High ( | Negligible / Zero | D-peptides have prolonged half-lives ( | |
| Low to Moderate ( | Variable (often High | D-peptides may still bind but won't cleave. | |
| Catalytic Efficiency ( | High | Near Zero | The primary metric for stability claims. |
| Serum Half-life ( | Minutes | Hours to Days | Critical for pharmacokinetic (PK) optimization. |
Visualizing the Mechanism
The following diagram illustrates the kinetic bifurcation between L- and D-peptides when encountering a standard protease.
Figure 1: Kinetic bifurcation of L- vs. D-peptides. L-isomers form a productive ES complex leading to hydrolysis, while D-isomers result in non-productive binding or steric exclusion, preserving peptide integrity.
Experimental Protocols
To validate the stability or inhibitory potential of D-amino acid peptides, specific assays must be employed. Standard colorimetric assays often fail if the enzyme does not cleave the substrate; therefore, HPLC-based time-course analysis is the gold standard.
Protocol A: Comparative Proteolytic Stability (
Determination)
Objective: Quantify the half-life extension provided by D-amino acid substitution against serum proteases or purified Trypsin.
Materials:
-
Enzyme: Purified Trypsin (TPCK-treated) or pooled Human Serum.
-
Substrate: L-Peptide control and D-Peptide analog (
final conc). -
Analysis: RP-HPLC with UV detection (214 nm).
Workflow:
-
Preparation: Dissolve peptides in PBS (pH 7.4). Prepare enzyme stock in activation buffer (
CaCl for Trypsin). -
Incubation: Mix Peptide:Enzyme at a ratio of 100:1 (w/w). Incubate at
. -
Sampling: At defined time points (
, and ), remove an aliquot. -
Quenching: Immediately add
TFA (Trifluoroacetic acid) to stop the reaction (pH < 2). -
Quantification: Inject onto RP-HPLC. Integrate the peak area of the intact parent peptide.
-
Calculation: Plot
vs. Time. The slope yields the half-life:
Expected Results:
-
L-Peptide: Rapid exponential decay (
). -
D-Peptide: Linear/flat line (
), confirming proteolytic resistance.
Protocol B: D-Peptide as a Competitive Inhibitor (
Determination)
Objective: Determine if a D-peptide binds to the protease active site (acting as an inhibitor) even if it is not cleaved.
Materials:
-
Enzyme: Target Protease (e.g., Chymotrypsin).
-
Reporter Substrate: Fluorogenic L-substrate (e.g., Suc-LLVY-AMC).
-
Test Compound: D-Peptide (titrated concentrations).[5]
Workflow:
-
Baseline Kinetics: Determine the
of the Reporter Substrate alone. -
Inhibition Assay: Fix Reporter Substrate concentration at its
. -
Titration: Add D-Peptide at varying concentrations (
). -
Measurement: Monitor fluorescence increase (AMC release) over time.
-
Analysis: Fit the initial velocities (
) to the Cheng-Prusoff equation or a competitive inhibition model to solve for .
Self-Validating Logic: If the reaction velocity decreases as D-peptide concentration increases, the D-peptide is binding the active site (Competitive Inhibition). If velocity is unchanged, the D-peptide is "invisible" to the enzyme (steric exclusion).
Experimental Workflow Diagram
This diagram outlines the decision matrix for characterizing a new D-amino acid peptide.
Figure 2: Characterization workflow. Step 1 confirms resistance to hydrolysis. Step 2 determines if the stable peptide acts as an active site inhibitor or a passive bystander.
References
-
Vertex AI Search. (2026). Proteolytic stability of D-amino acid peptides vs L-amino acid peptides experimental data. 2
-
National Institutes of Health (NIH). (2021). Kinetic investigation on D-amino acid containing peptides and carboxypeptidase Y. 1
-
MDPI. (2021). Design of D-Amino Acids SARS-CoV-2 Main Protease Inhibitors. 5[3][6][7][8]
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ACS Publications. (2023). Discovery of All-d-Peptide Inhibitors of SARS-CoV-2 3C-like Protease. 3[3][6][8]
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BioPharmaSpec. (n.d.). L/D-Amino Acids: Differences and Importance. 9
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of D-Glutamine tert-Butyl Ester Hydrochloride
As researchers and drug development professionals, our work with specialized reagents like D-Glutamine tert-Butyl Ester Hydrochloride is fundamental to advancing biochemical and pharmaceutical research. This compound, a protected form of the amino acid D-glutamine, is invaluable in peptide synthesis and as a component in complex cell culture media.[1] However, beyond its application, a commitment to laboratory safety and environmental stewardship demands a thorough understanding of its proper disposal.
This guide provides a detailed, step-by-step framework for the safe handling and disposal of D-Glutamine tert-Butyl Ester Hydrochloride. Moving beyond a simple checklist, we will explore the chemical rationale behind these procedures, ensuring that every action is grounded in scientific principles and aligns with established safety protocols.
Core Principles: Understanding the Compound's Profile
Before addressing disposal, we must understand the material's characteristics. D-Glutamine tert-Butyl Ester Hydrochloride is a white to off-white powder.[1] Safety Data Sheets (SDS) for similar compounds indicate that it is not classified as a hazardous substance under major regulatory frameworks like the US OSHA Hazard Communication Standard.[2]
However, the absence of a formal hazard classification does not permit indiscriminate disposal. The foundational principle of laboratory safety dictates that all chemical waste should be managed as potentially hazardous until confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[3] The hydrochloride salt will form a mildly acidic solution in water, and the tert-butyl ester group has specific chemical liabilities that we can leverage for deactivation, as will be discussed.
Table 1: Chemical & Safety Profile Summary
| Property | Description | Source |
| Appearance | White to off-white powder | Chem-Impex[1] |
| Molecular Formula | C₉H₁₈N₂O₃·HCl | Chem-Impex[1] |
| Primary Use | Biochemical research, peptide synthesis, cell culture | Chem-Impex[1] |
| Storage | Store at 0-8°C | Chem-Impex[1] |
| Hazard Classification | Not typically classified as hazardous | Fisher Scientific[2] |
| Primary Safety Concern | Mildly acidic nature in solution; standard laboratory chemical handling precautions apply. | General Lab Practice |
The Disposal Decision Workflow
The correct disposal path depends on the form and concentration of the waste. The following workflow provides a logical decision-making process for managing various waste streams containing D-Glutamine tert-Butyl Ester Hydrochloride.
Caption: Decision workflow for proper disposal of D-Glutamine tert-Butyl Ester Hydrochloride waste.
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for handling each waste stream. The central principle is to prevent environmental release and ensure compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4]
This category includes expired or unwanted pure D-Glutamine tert-Butyl Ester Hydrochloride, as well as contaminated personal protective equipment (PPE) and lab materials like weighing papers or wipes.
-
Causality: Even if not officially listed as hazardous, solid chemical waste should not enter the general waste stream. The precautionary principle requires treating it as hazardous to prevent unforeseen environmental or safety issues.
-
Procedure:
-
Carefully sweep up any spilled solid material or collect the unwanted product.[2][5] Avoid generating dust.
-
Place the solid waste into a durable, leak-proof container with a secure lid. Plastic containers are often preferred for chemical waste.[6]
-
Affix a "Hazardous Waste" label to the container.[7]
-
Clearly write the full chemical name: "D-Glutamine tert-Butyl Ester Hydrochloride". List all components if it's a mixture.
-
Store the container in a designated satellite accumulation area within the laboratory, ensuring it is segregated from incompatible materials like strong bases or oxidizing agents.[7][8]
-
Arrange for pickup and final disposal through your institution's EHS department or a licensed chemical waste contractor.[9][10]
-
Disposal of liquid waste requires careful consideration of concentration and local regulations. Drain disposal is generally discouraged and often prohibited.[11]
-
Causality (Chemical Deactivation): The tert-butyl ester linkage is susceptible to hydrolysis, breaking down the molecule into D-glutamine and tert-butanol. While tert-butyl esters are known to be relatively stable to basic conditions, they can be hydrolyzed under acidic conditions.[12][13] However, performing chemical deactivation in the lab is not recommended without a specific, validated protocol and EHS approval. The safer, universal approach is collection for professional disposal.
-
Procedure for ALL Aqueous Solutions:
-
Collect all aqueous waste containing D-Glutamine tert-Butyl Ester Hydrochloride in a dedicated, leak-proof waste container. Do not mix with other waste streams unless instructed by your EHS office.
-
Securely cap the container and ensure it is properly labeled as "Hazardous Waste" with the full chemical name and approximate concentration.
-
Store in your laboratory's satellite accumulation area.
-
Contact EHS for waste pickup.
-
-
Note on Neutralization: While some institutional guidelines may permit the drain disposal of dilute, non-toxic salt solutions after neutralization, this should only be done with explicit permission from your EHS department.[8][14] If permitted, the acidic solution would be adjusted to a pH between 6 and 8 using a dilute base like sodium bicarbonate before flushing with at least 20 times its volume of water.
An "empty" container is never truly empty and can retain chemical residues. Proper decontamination is essential before disposal.[3]
-
Causality: Rinsing removes residual chemical that would otherwise classify the container as hazardous waste. Defacing the label prevents confusion and ensures the container is not mistaken for one still containing the chemical.
-
Procedure:
-
Triple-Rinse: Rinse the empty container with a suitable solvent (deionized water is appropriate for this compound) three times.
-
Collect Rinsate: The rinsate from all three washes must be collected and disposed of as hazardous liquid waste, as described in Protocol 2.[11]
-
Deface Label: Completely remove, black out, or otherwise deface the original manufacturer's label.[3][11]
-
Final Disposal: Once rinsed and defaced, the container can be disposed of in the appropriate general waste stream (e.g., glass or plastic recycling).
-
Waste Minimization and Best Practices
Effective waste management begins with waste minimization. As professionals, we should integrate these practices into our experimental design.
-
Purchase Accordingly: Order only the quantity of chemical required for your experiments to avoid generating waste from expired stock.[3]
-
Maintain Inventory: Periodically review your chemical inventory to identify and dispose of unwanted or obsolete chemicals promptly.[3]
-
Accurate Preparation: Prepare solutions in the volumes needed for the experiment to avoid excess that requires disposal.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of D-Glutamine tert-Butyl Ester Hydrochloride, upholding their commitment to safety, scientific integrity, and environmental responsibility.
References
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Retrieved from [Link]
-
Material Safety Data Sheet - L-Glutamine MSDS . Sciencelab.com. (2005). Retrieved from [Link]
-
Decontamination and Disposal . University of Wisconsin-Milwaukee. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. Retrieved from [Link]
-
Laboratory chemical waste disposal guidelines . University of Otago. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. (2022). Retrieved from [Link]
-
Safety Data Sheet . Bio-Rad. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Retrieved from [Link]
-
Safety Data Sheet - L-Glutamine . DC Fine Chemicals. Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. Retrieved from [Link]
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them . National Institutes of Health (NIH). Retrieved from [Link]
-
Guidance on waste and recovered substances . European Chemicals Agency (ECHA). Retrieved from [Link]
-
Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether . Oxford Academic. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Guidance on Information Requirements and Chemical Safety Assessment . European Chemicals Agency (ECHA). Retrieved from [Link]
-
tert-Butyl Esters . Organic Chemistry Portal. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. Retrieved from [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste . U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution . ARKAT USA, Inc. (2018). Retrieved from [Link]
-
RCRA addresses waste management, disposal and recycling . University of Houston-Clear Lake. Retrieved from [Link]
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Personal protective equipment for handling D-Glutamine tert-Butyl Ester Hydrochloride
Executive Summary & Chemical Context
Substance: D-Glutamine tert-Butyl Ester Hydrochloride Class: Amino Acid Derivative / Peptide Synthesis Reagent Primary Hazard: Irritant (Skin, Eye, Respiratory) | Hygroscopic Solid
This guide defines the operational safety standards for handling D-Glutamine tert-Butyl Ester Hydrochloride. While often categorized as "low hazard" compared to pyrophorics or cytotoxins, this compound presents specific risks due to its hydrochloride salt form. Upon contact with mucous membranes (eyes, lungs) or perspiration, the salt dissociates, potentially creating an acidic micro-environment that causes irritation.
Furthermore, this protocol addresses Product Integrity . As a hygroscopic hydrochloride salt, this compound degrades rapidly upon exposure to ambient moisture. The PPE and handling protocols described below serve a dual purpose: protecting the scientist from irritation and protecting the reagent from hydrolysis.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the specific mechanisms of injury.
| Hazard Category | Mechanism of Action | Risk Level |
| Inhalation | Fine particulate dust inhalation. The HCl salt is water-soluble; upon contact with lung tissue, it dissolves, causing immediate irritation and coughing. | Moderate (High during weighing) |
| Ocular | Dust settling on the cornea. The salt creates a hypertonic, acidic localized solution, leading to redness and potential corneal abrasion. | Moderate |
| Dermal | Contact with moist skin (perspiration). Can cause contact dermatitis or sensitization over repeated exposures. | Low |
| Stability | Hygroscopic. Absorbs atmospheric water, leading to clumping and hydrolysis of the ester bond (loss of tert-butyl group). | Critical (Economic/Experimental Risk) |
Personal Protective Equipment (PPE) Specifications
Standard: Universal Precautions with Dust Control Enhancements.
The following PPE matrix is non-negotiable for all handling procedures involving the solid powder.
PPE Specification Matrix
| Protection Zone | Required Equipment | Technical Rationale |
| Respiratory | Fume Hood (Primary) N95/P2 Respirator (Secondary) | Primary: Engineering controls (hood) prevent dust dispersion. Secondary: If weighing outside a hood is unavoidable, an N95 mask is required to prevent inhalation of fine particulates. Surgical masks are insufficient for dust. |
| Ocular | Chemical Safety Goggles | Safety glasses with side shields are inadequate for fine powders, which can drift around lenses. Goggles provide a seal against airborne dust. |
| Dermal (Hand) | Nitrile Gloves (Min 0.11mm thickness) | Nitrile offers superior chemical resistance to organic esters compared to latex. Latex proteins can also cause allergic cross-sensitization. |
| Body | Lab Coat (Cotton/Poly Blend) | Must be buttoned to the neck to prevent dust accumulation on street clothes. |
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Engineering Controls
-
Humidity Control: Verify lab humidity is <50% if possible. High humidity accelerates degradation.
-
Airflow Check: Ensure Chemical Fume Hood is operating at 80–100 fpm face velocity.
-
Static Mitigation: Use an ionizing bar or anti-static gun if available. Dry amino acid salts are prone to static charge, causing "jumping" powder that spreads contamination.
Phase 2: Weighing & Transfer (The Critical Zone)
This is the highest risk step for exposure.
-
Don PPE: Put on N95 mask (if hood sash is high), goggles, and gloves.
-
Transfer: Move the bulk container into the fume hood.
-
Open: Uncap the bottle inside the hood. Do not place the cap on the hood surface (contamination risk); hold it or place it on a clean Kimwipe.
-
Weigh:
-
Use a clean, dry spatula .
-
Transfer slowly to the weighing boat to minimize airborne dust.
-
Pro-Tip: If the powder is clumping, do not chip at it aggressively, as this flings particles. Gently break clumps by pressing.
-
-
Reseal: Immediately screw the cap back onto the bulk container tightly. Do not leave open while you dissolve the sample.
-
Wipe Down: Wipe the exterior of the bulk bottle and the balance area with a damp paper towel to remove invisible dust residues.
Phase 3: Solubilization
-
Add solvent (typically DMF, DCM, or Water) to the weighing vessel or flask.
-
Once dissolved, the inhalation hazard is effectively neutralized, and standard liquid handling precautions apply.
Emergency Response & First Aid
Self-Validating Loop: If these symptoms occur, your PPE or engineering controls failed.
-
Inhalation: If you taste a metallic/salty taste or cough, evacuate to fresh air. Rinse mouth with water.[1][2]
-
Eye Contact: Do not rub. Rubbing grinds the salt crystals into the cornea. Flush immediately at an eyewash station for 15 minutes.
-
Skin Contact: Wash with soap and copious water.[2] Remove contaminated clothing.[1][3]
-
Spill Cleanup (Solid):
Disposal & Waste Management
Disposal must follow "Cradle-to-Grave" tracking.
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Chemical Waste (Solid) | Collect in a dedicated solid waste container labeled "Organic Solids." Do not mix with oxidizers.[4] |
| Liquid Waste | Organic Solvent Waste | If dissolved in organic solvents (DCM/DMF), dispose in halogenated or non-halogenated solvent streams accordingly. |
| Aqueous Waste | Aqueous Chemical Waste | If dissolved in water/buffer, adjust pH to 6-8 if required by local EHS, then dispose in aqueous waste container. |
| Empty Containers | Triple Rinse | Triple rinse with solvent/water. Deface label. Dispose of as regular trash (glass/plastic) only if allowed by local regulations. |
Visualizing the Safety Workflow
The following diagram illustrates the hierarchy of controls and decision logic for handling this substance.
Figure 1: Decision logic for safe handling, emphasizing the necessity of respiratory protection if engineering controls (fume hood) are absent.
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Amino Acid Esters. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
